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  • Product: 6-Methyl-6-heptenoic acid
  • CAS: 5212-67-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Reference Data for 6-methyl-6-heptenoic acid

Introduction: The Structural Elucidation of a Novel Carboxylic Acid 6-methyl-6-heptenoic acid is a functionalized carboxylic acid with potential applications as a synthon in organic chemistry, particularly in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Elucidation of a Novel Carboxylic Acid

6-methyl-6-heptenoic acid is a functionalized carboxylic acid with potential applications as a synthon in organic chemistry, particularly in the synthesis of complex natural products and bioactive molecules. Its unique structure, featuring a terminal double bond and a carboxylic acid moiety, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous characterization. This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 6-methyl-6-heptenoic acid. As a self-validating system, this document will not only present the predicted spectral parameters but also delve into the underlying principles and experimental protocols necessary for researchers to acquire and interpret high-quality NMR data, ensuring confidence in their synthetic outcomes.

The structural confirmation of a novel or synthesized compound is a cornerstone of chemical research and development. In this context, NMR spectroscopy stands as a powerful and non-destructive analytical technique, offering detailed insights into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. This guide is designed to serve as a practical reference for researchers, scientists, and drug development professionals, enabling the confident identification and purity assessment of 6-methyl-6-heptenoic acid.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the unambiguous assignment of NMR signals. The following diagram illustrates the molecular structure of 6-methyl-6-heptenoic acid with the IUPAC-recommended numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering for 6-methyl-6-heptenoic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 6-methyl-6-heptenoic acid is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carboxylic acid group and the presence of the double bond. The predicted data, assuming a standard deuterated chloroform (CDCl₃) solvent, are summarized in the table below.

Proton Assignment (Atom No.) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~ 2.35Triplet (t)~ 7.52H
H-3~ 1.65Quintet~ 7.52H
H-4~ 1.45Quintet~ 7.52H
H-5~ 2.05Triplet (t)~ 7.52H
H-7~ 4.70Singlet (s)-2H
H-8~ 1.70Singlet (s)-3H
OHVariable (broad singlet)Broad Singlet (br s)-1H

Expert Insights into ¹H NMR Assignments:

  • Carboxylic Acid Alpha Protons (H-2): The protons on the carbon adjacent to the carbonyl group (C-2) are expected to be the most deshielded of the aliphatic protons due to the inductive effect of the carbonyl oxygen. Their signal is predicted to be a triplet due to coupling with the neighboring methylene protons at C-3.

  • Aliphatic Chain Protons (H-3, H-4, H-5): The methylene protons along the alkyl chain will appear in the typical aliphatic region. The protons at C-5, being allylic, will be slightly downfield compared to those at C-3 and C-4.

  • Vinylic Protons (H-7): The two protons on the terminal double bond (C-7) are chemically equivalent and are expected to appear as a singlet in the vinylic region of the spectrum.

  • Allylic Methyl Protons (H-8): The methyl protons attached to the double bond (C-8) are in an allylic position and will also appear as a singlet.

  • Carboxylic Acid Proton (OH): The proton of the carboxylic acid group is acidic and its chemical shift is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet and may exchange with residual water in the solvent, sometimes leading to its disappearance from the spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance. The predicted chemical shifts for 6-methyl-6-heptenoic acid in CDCl₃ are presented below.

Carbon Assignment (Atom No.) Predicted Chemical Shift (δ, ppm)
C-1 (C=O)~ 180
C-2~ 34
C-3~ 24
C-4~ 28
C-5~ 33
C-6 (=C<)~ 145
C-7 (=CH₂)~ 110
C-8 (-CH₃)~ 22

Expert Insights into ¹³C NMR Assignments:

  • Carbonyl Carbon (C-1): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule and will appear at a very low field, typically around 180 ppm[1].

  • Alkene Carbons (C-6, C-7): The sp² hybridized carbons of the double bond will resonate in the olefinic region. The quaternary carbon (C-6) is expected to be further downfield than the terminal methylene carbon (C-7)[2].

  • Aliphatic Carbons (C-2, C-3, C-4, C-5): The sp³ hybridized carbons of the alkyl chain will appear in the upfield region of the spectrum. The carbon alpha to the carbonyl (C-2) will be more deshielded than the other methylene carbons in the chain.

  • Methyl Carbon (C-8): The methyl carbon attached to the double bond will have a characteristic chemical shift in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for the acquisition of ¹H and ¹³C NMR spectra of 6-methyl-6-heptenoic acid.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 6-methyl-6-heptenoic acid directly into a clean, dry NMR tube.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm. For referencing, it is recommended to use a solvent containing a known internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. The solution should be clear and free of any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

The following is a general workflow for acquiring NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample concentration.

G cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition lock Lock on Deuterium Signal shim Shim for Homogeneity lock->shim tune Tune and Match Probe shim->tune params Set Acquisition Parameters tune->params acquire Acquire FID params->acquire process Process FID (FT, Phasing) acquire->process analyze Analyze Spectrum process->analyze

Caption: A standard workflow for NMR data acquisition and processing.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the correct frequency for the nucleus being observed (¹H or ¹³C) and matched to the impedance of the spectrometer's electronics to ensure maximum signal transfer.

  • Setting Acquisition Parameters:

    • ¹H NMR:

      • Pulse Angle: A 30° or 45° pulse is typically used to allow for faster repetition rates.

      • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover all proton signals.

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

      • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Pulse Program: A standard proton-decoupled pulse sequence is used.

      • Spectral Width: A wider spectral width of around 200-220 ppm is required for ¹³C NMR[1].

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons which have longer relaxation times.

      • Number of Scans: A larger number of scans (e.g., 128, 256, or more) is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased and baseline corrected to produce the final, interpretable NMR spectrum.

Trustworthiness and Self-Validation

The reliability of the presented spectral data is grounded in the fundamental principles of NMR spectroscopy and extensive empirical data from structurally analogous compounds. The predicted chemical shifts and coupling patterns are consistent with well-established trends for functional groups present in 6-methyl-6-heptenoic acid. For unambiguous assignment and to further enhance the trustworthiness of the structural elucidation, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, allowing for the tracing of proton-proton connectivity through the carbon skeleton. For example, a COSY spectrum would show correlations between H-2 and H-3, H-3 and H-4, and so on.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing a powerful tool for assigning both ¹H and ¹³C signals simultaneously.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying quaternary carbons and piecing together the complete molecular structure.

Conclusion

This in-depth technical guide provides a comprehensive set of predicted ¹H and ¹³C NMR spectral reference data for 6-methyl-6-heptenoic acid. By combining this predictive data with the detailed experimental protocols and the rationale behind the spectral assignments, researchers are well-equipped to confidently identify and characterize this compound. The principles and methodologies outlined herein serve as a robust framework for ensuring the scientific integrity of experimental results in the fields of chemical synthesis, drug discovery, and materials science.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Oregon. (2022, March 9). 13C NMR Chemical Shifts. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 6-Methyl-6-Heptenoic Acid

Introduction 6-Methyl-6-heptenoic acid, a derivative of heptenoic acid, presents a unique structure for mass spectrometric analysis due to the presence of both a carboxylic acid functional group and a terminal double bon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Methyl-6-heptenoic acid, a derivative of heptenoic acid, presents a unique structure for mass spectrometric analysis due to the presence of both a carboxylic acid functional group and a terminal double bond with a methyl substituent. Understanding its fragmentation behavior under ionization is crucial for its identification and characterization in complex matrices, a common challenge for researchers in metabolomics, natural product chemistry, and drug development. This guide provides a detailed exploration of the anticipated electron ionization (EI) fragmentation patterns of 6-methyl-6-heptenoic acid, grounded in the fundamental principles of mass spectrometry. We will delve into the mechanistic details of the key fragmentation pathways and provide a hypothetical experimental protocol for its analysis.

Core Principles of Mass Spectrometry in Compound Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] In electron ionization mass spectrometry (EI-MS), a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•).[2][3] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral species.[2] The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation.[1]

Predicted Electron Ionization (EI) Fragmentation of 6-Methyl-6-Heptenoic Acid

Key Fragmentation Pathways

Two primary fragmentation mechanisms are expected to dominate the EI mass spectrum of 6-methyl-6-heptenoic acid: the McLafferty rearrangement and alpha-cleavage.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible γ-hydrogen.[7][8] This process involves a six-membered ring transition state, leading to the cleavage of the β-bond and the formation of a neutral alkene and a resonance-stabilized enol radical cation.[9] For straight-chain carboxylic acids, the McLafferty rearrangement often produces a prominent, if not the base, peak.[10]

In the case of 6-methyl-6-heptenoic acid, the carbonyl oxygen can abstract a hydrogen atom from the γ-carbon (C4). This is followed by the cleavage of the bond between the α-carbon (C2) and the β-carbon (C3), resulting in the expulsion of a neutral molecule of 1-butene and the formation of a radical cation with an m/z of 86.

Alpha-Cleavage

Alpha-cleavage involves the breaking of the bond adjacent to the functional group.[8] For carboxylic acids, this can lead to the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[11]

  • Loss of the Hydroxyl Group ([M-17]+): Cleavage of the C-OH bond would result in an acylium ion with an m/z of 125.

  • Loss of the Carboxyl Group ([M-45]+): Cleavage of the C-C bond between C1 and C2 would lead to the loss of a COOH radical, producing a hydrocarbon fragment with an m/z of 97.

Other Potential Fragmentations

The presence of the terminal double bond can also influence fragmentation. Allylic cleavage, the breaking of the bond adjacent to the double bond, is a favorable process. In 6-methyl-6-heptenoic acid, this would involve cleavage of the C4-C5 bond, which could lead to various hydrocarbon fragments.

Predicted Mass Spectrum Data

Based on the analysis of fragmentation patterns of similar compounds, the following table summarizes the expected prominent peaks in the EI mass spectrum of 6-methyl-6-heptenoic acid.

m/zProposed Fragment IonFragmentation PathwayPredicted Relative Abundance
142[C8H14O2]+•Molecular IonLow
125[M-OH]+α-cleavageModerate
97[M-COOH]+α-cleavageModerate to High
86[C4H6O2]+•McLafferty RearrangementHigh (Potentially Base Peak)
68[C5H8]+•Retro-Diels-Alder type cleavage of a cyclic intermediateModerate
41[C3H5]+Allyl cationHigh
Fragmentation Diagram

The following diagram, generated using the DOT language, illustrates the proposed primary fragmentation pathways of 6-methyl-6-heptenoic acid under electron ionization.

Fragmentation M 6-Methyl-6-heptenoic Acid [M]+• m/z = 142 F125 [M-OH]+ m/z = 125 M->F125 - •OH F97 [M-COOH]+ m/z = 97 M->F97 - •COOH F86 [C4H6O2]+• m/z = 86 M->F86 McLafferty Rearrangement F68 [C5H8]+• m/z = 68 F97->F68 - C2H5• F41 [C3H5]+ m/z = 41 F97->F41 - C4H8

Proposed EI fragmentation of 6-methyl-6-heptenoic acid.

Experimental Protocol for Mass Spectrometric Analysis

To acquire the mass spectrum of 6-methyl-6-heptenoic acid, a Gas Chromatography-Mass Spectrometry (GC-MS) system would be the instrument of choice, as it is well-suited for the analysis of volatile and semi-volatile organic compounds.[12]

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 6-methyl-6-heptenoic acid in a suitable volatile solvent such as dichloromethane or methanol.

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, the carboxylic acid can be derivatized to its methyl ester.[13] This can be achieved by reacting the sample with a methylating agent like diazomethane or by heating with BF3-methanol.

  • Working Solutions: Prepare a series of dilutions from the stock solution (or the derivatized stock) to determine the optimal concentration for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization.

GCMS_Workflow cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector Type: Split/Splitless Temp: 250°C Split Ratio: 20:1 Column Column Type: HP-5MS (or equivalent) Dimensions: 30 m x 0.25 mm x 0.25 µm Injector->Column IonSource Ion Source Type: Electron Ionization (EI) Energy: 70 eV Temp: 230°C Column->IonSource Oven Oven Program Initial Temp: 50°C (hold 2 min) Ramp: 10°C/min to 280°C Hold: 5 min CarrierGas Carrier Gas Helium Flow Rate: 1.0 mL/min Analyzer Mass Analyzer Type: Quadrupole Scan Range: m/z 35-400 IonSource->Analyzer Detector Detector Type: Electron Multiplier Analyzer->Detector

GC-MS analysis workflow for 6-methyl-6-heptenoic acid.
Data Analysis
  • Total Ion Chromatogram (TIC) Analysis: Identify the chromatographic peak corresponding to 6-methyl-6-heptenoic acid (or its derivative).

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target peak.

  • Spectral Interpretation: Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Library Matching: Compare the acquired spectrum against a spectral library (e.g., NIST, Wiley) for confirmation.

Conclusion

The mass spectrometry fragmentation of 6-methyl-6-heptenoic acid is predicted to be governed by characteristic pathways for unsaturated carboxylic acids, primarily the McLafferty rearrangement and alpha-cleavage. The resulting fragment ions, particularly the ion at m/z 86 from the McLafferty rearrangement, are expected to be highly diagnostic for its structure. The provided experimental protocol offers a robust starting point for the successful analysis of this compound by GC-MS, enabling its confident identification and characterization in various scientific applications. This in-depth understanding of its fragmentation behavior is essential for researchers and professionals in fields reliant on precise molecular identification.

References

  • Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism. [Link]

  • Chemistry LibreTexts. 6.3: Rearangement. [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Chemistry Steps. McLafferty Rearrangement. [Link]

  • Whitman College. GCMS Section 6.12. [Link]

  • MassBank. MSBNK-Waters-WA000567. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • NIST WebBook. 6-Heptenoic acid. [Link]

  • SpectraBase. 6-Heptenoic acid, methyl ester. [Link]

  • PubMed. Electron ionization mass fragmentation of monounsaturated long-chain α,ω-dicarboxylic acid trimethylsilyl derivatives. [Link]

  • Curtin University. Instrumentation - Western Australian Organic & Isotope Chemistry. [Link]

  • PubMed. The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Acids and Esters. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PMC. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • YouTube. GC-MS For Beginners (Gas Chromatography Mass Spectrometry). [Link]

  • PubChem. 6-Heptenoic acid. [Link]

  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

  • NIST WebBook. 6-Heptenoic acid. [Link]

  • MDPI. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. [Link]

Sources

Foundational

Toxicity and in vitro safety profile of 6-methyl-6-heptenoic acid

An In-Depth Technical Guide to the In Vitro Safety Assessment of 6-Methyl-6-Heptenoic Acid This document provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 6-methyl-6-heptenoic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Safety Assessment of 6-Methyl-6-Heptenoic Acid

This document provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 6-methyl-6-heptenoic acid (CAS 5212-67-9). Given the limited publicly available toxicological data for this specific molecule, this guide emphasizes a foundational, tiered testing strategy. It is designed for researchers, scientists, and drug development professionals to establish a robust preliminary safety profile, guiding further development or risk assessment. The methodologies described are grounded in established regulatory guidelines and best practices in toxicology.

Introduction: The Need for a De Novo Safety Profile

6-Methyl-6-heptenoic acid is a C8 branched-chain unsaturated fatty acid. Its unique structure, featuring both a methyl branch and a terminal double bond, suggests potential applications in various biochemical and industrial fields. However, these same structural features necessitate a thorough safety evaluation, as they can influence metabolic pathways and cellular interactions differently from more common saturated or unbranched fatty acids.

This guide outlines a strategic approach to characterize the in vitro safety of 6-methyl-6-heptenoic acid, focusing on three critical toxicological endpoints: cytotoxicity, mutagenicity, and clastogenicity. The causality behind experimental choices, from assay selection to dose-setting, is explained to ensure a self-validating and scientifically sound investigation.

Physicochemical Properties and Toxicological Considerations

Understanding the physicochemical properties of a compound is the first step in predicting its toxicological behavior. These properties influence its solubility, membrane permeability, and potential to interact with cellular components.

Property6-Methyl-6-Heptenoic Acid6-Methylheptanoic Acid (Saturated Analog)6-Heptenoic Acid (Unbranched Analog)
CAS Number 5212-67-9[1]929-10-2[2][3]1119-60-4
Molecular Formula C8H14O2[1]C8H16O2[2]C7H12O2
Molecular Weight 142.20 g/mol 144.21 g/mol [2][3]128.17 g/mol
Predicted Density 0.947 g/cm³[1]~0.927 g/cm³[1]N/A
Predicted Boiling Point 233.9 °C at 760 mmHg[1]N/A222-224 °C[4]
Safety Notes Data not availableCorrosive (H314)[3]Causes severe skin burns and eye damage (H314)[4][5]

The C8 chain length places this molecule in the category of medium-chain fatty acids (MCFAs), which are generally considered to have low systemic toxicity.[6] However, the unsaturation and branching may alter its metabolic fate and cellular effects. Notably, its unbranched analog, 6-heptenoic acid, is classified as corrosive, causing severe skin and eye damage.[4][5] This underscores the necessity of a careful, de novo evaluation rather than relying solely on data from similar MCFAs.

Predicted Metabolic Pathways and Rationale for Metabolic Activation

The metabolism of a compound is a critical determinant of its toxicity, as metabolic processes can either detoxify it or convert it into a more reactive, toxic metabolite. For 6-methyl-6-heptenoic acid, a plausible metabolic pathway can be predicted based on established fatty acid metabolism.

Predicted Metabolic Fate:

  • Activation: Like other fatty acids, it will likely be activated to its CoA ester, 6-methyl-6-heptenoyl-CoA, in the cytoplasm.

  • Mitochondrial β-oxidation: The CoA ester can then enter the mitochondria for β-oxidation. The presence of the double bond and the methyl group will require specific enzymatic steps. The double bond at an even position (C6) would likely be handled by enzymes of the standard β-oxidation pathway for unsaturated fatty acids. The methyl group on C6 may pose a challenge to β-oxidation, potentially leading to the formation of alternative metabolites.

  • Microsomal ω-oxidation: An alternative pathway, particularly if β-oxidation is sterically hindered, is ω-oxidation in the endoplasmic reticulum, leading to dicarboxylic acid products.

This prediction informs a critical experimental choice: the inclusion of a metabolic activation system, such as a liver S9 fraction, in genotoxicity assays.[7] The S9 fraction contains microsomal and cytosolic enzymes capable of simulating the metabolic processes that occur in the liver, providing a more comprehensive assessment of the compound's potential to form genotoxic metabolites.

cluster_0 Cytoplasm cluster_1 Mitochondria cluster_2 Endoplasmic Reticulum 6-M-6-HA 6-Methyl-6-Heptenoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 6-M-6-HA->Acyl-CoA Synthetase ATP -> AMP+PPi 6-M-6-H-CoA 6-Methyl-6-Heptenoyl-CoA Acyl-CoA Synthetase->6-M-6-H-CoA Beta_Ox β-Oxidation Spiral 6-M-6-H-CoA->Beta_Ox Primary Pathway Omega_Ox ω-Oxidation 6-M-6-H-CoA->Omega_Ox Alternative Pathway Metabolites Shorter-chain acyl-CoA, Acetyl-CoA Beta_Ox->Metabolites Dicarboxylic_Acids Dicarboxylic Acid Metabolites Omega_Ox->Dicarboxylic_Acids cluster_workflow Cytotoxicity Assessment Workflow A Seed Cells in 96-Well Plate B Incubate 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate 24-72h C->D E Add Activated XTT Reagent D->E F Incubate 2-4h E->F G Read Absorbance (450-500nm) F->G H Calculate % Viability & Determine IC50 G->H cluster_ames Ames Test Workflow A Prepare Bacterial Cultures (e.g., TA98, TA100) B Mix Bacteria with Test Compound and either S9 Mix or Buffer A->B C Add Top Agar B->C D Pour onto Minimal Glucose Agar Plates C->D E Incubate 48-72h D->E F Count Revertant Colonies E->F G Analyze Data for Dose-Dependent Increase F->G

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Micronucleus Assay

This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division (anaphase). A[8]n increase in the frequency of micronucleated cells indicates that the compound is either a clastogen (breaks chromosomes) or an aneugen (disrupts the mitotic spindle).

Causality of Experimental Design:

  • Cytokinesis Block: Cytochalasin B is used to block cytokinesis (the final stage of cell division), resulting in binucleated cells. Scoring micronuclei only in these binucleated cells ensures that only cells that have completed one nuclear division since treatment are analyzed. *[2] Treatment Duration: Both short (e.g., 3-6 hours) and long (e.g., 24 hours without S9) treatment periods are used to detect compounds that may require cell cycle progression to exert their effects.

  • Cell Culture: Seed a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) into culture flasks or plates.

  • Treatment: Treat the cells with at least three concentrations of 6-methyl-6-heptenoic acid (selected based on cytotoxicity data, with the highest concentration causing ~50% cytotoxicity), along with vehicle and positive controls.

    • Short Treatment: Expose cells for 3-6 hours, both with and without S9 mix.

    • Long Treatment: Expose cells for 24 hours without S9 mix.

  • Removal and Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. The incubation time with cytochalasin B should be approximately 1.5-2 normal cell cycle lengths.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.

  • Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

cluster_mn In Vitro Micronucleus Assay Workflow A Seed Mammalian Cells B Treat with Compound (+/- S9) A->B C Wash & Add Cytochalasin B B->C D Incubate C->D E Harvest, Fix, & Stain Cells D->E F Score Micronuclei in Binucleated Cells E->F G Statistical Analysis of Frequency F->G

Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.

Integrated Safety Profile and Data Interpretation

The final step is to synthesize the results from all assays into a coherent in vitro safety profile. The relationship between cytotoxic and genotoxic concentrations is of paramount importance.

Result Result Start Cytotoxicity (IC50) Ames Ames Test Positive? Start->Ames Result5 Cytotoxic but Non-Genotoxic: Lower concern for carcinogenicity, but acute toxicity is a factor Start->Result5 High Cytotoxicity (Low IC50) MN Micronucleus Assay Positive? Ames->MN No Ames->MN Yes Result1 Low Hazard: Non-Genotoxic, Low Cytotoxicity MN->Result1 No Result2 Potential Mutagen: Requires further investigation (e.g., in vivo studies) MN:e->Result2:n No Result3 Potential Clastogen/Aneugen: Requires further investigation (e.g., in vivo studies) MN->Result3 Yes Result4 Potential Genotoxin: High Concern MN:e->Result4:n Yes MN_No No

Caption: Decision-making logic for interpreting in vitro toxicology data.

  • Scenario 1: Negative Genotoxicity, Low Cytotoxicity. If 6-methyl-6-heptenoic acid is negative in both the Ames and micronucleus assays at concentrations up to the limit dose or at non-cytotoxic levels, and the IC50 is high, it suggests a low in vitro hazard profile.

  • Scenario 2: Negative Genotoxicity, High Cytotoxicity. If the compound is not genotoxic but has a low IC50, it is considered cytotoxic but not a mutagen. The primary concern would be acute toxicity rather than carcinogenicity.

  • Scenario 3: Positive Genotoxicity. A positive result in either the Ames or micronucleus assay, particularly at non-cytotoxic concentrations and with a clear dose-response, is a significant finding. This indicates a potential for mutagenicity or clastogenicity and would warrant significant follow-up, likely including in vivo testing.

Conclusion

The in vitro safety assessment of a novel compound like 6-methyl-6-heptenoic acid requires a systematic, evidence-based approach. In the absence of existing data, a tiered strategy beginning with cytotoxicity to define dose ranges, followed by a robust genotoxicity battery including both a bacterial mutation assay and a mammalian chromosomal damage assay, is essential. The inclusion of metabolic activation (S9) is critical to unmasking the potential toxicity of metabolites. By integrating the data from these assays, researchers can construct a preliminary but scientifically rigorous safety profile to inform the future of this compound in research and development.

References

  • METHYL 6-HEPTENOATE — Chemical Substance Information. NextSDS. [Link]

  • Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy. J-STAGE. [Link]

  • Fatty acids, C14–18 saturated and C16–18 unsaturated. ZORA (Zurich Open Repository and Archive). [Link]

  • New insights into the toxicity mechanism of octanoic and decanoic acids on Saccharomyces cerevisiae. ResearchGate. [Link]

  • ACUTE TOXICITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic aci. ChemView, US EPA. [Link]

  • The damaging effects of short chain fatty acids on Escherichia coli membranes. PMC, National Center for Biotechnology Information. [Link]

  • (PDF) Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: Concentration thresholds and implications for clinical efficacy. ResearchGate. [Link]

  • Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy. PubMed, National Center for Biotechnology Information. [Link]

  • Long-chain saturated fatty acid species are not toxic to human pancreatic β-cells and may offer protection against pro-inflammatory cytokine induced β-cell death. University of Exeter. [Link]

  • Long-chain saturated fatty acid species are not toxic to human pancreatic β-cells and may offer protection against pro-inflammatory cytokine induced β-cell death. ResearchGate. [Link]

  • The role of RNA m6A methylation in lipid metabolism. Frontiers. [Link]

  • Metabolism-Associated Epigenetic and Immunoepigenetic Reprogramming in Liver Cancer. MDPI. [Link]

  • XTT Assays vs MTT. Biotech Spain. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of 6-methyl-6-heptenoic acid derivatives

Crystallographic Characterization of 6-Methyl-6-Heptenoic Acid Derivatives: A Technical Whitepaper Chemical Context and the Crystallographic Challenge 6-Methyl-6-heptenoic acid (CAS: 5212-67-9) is a highly versatile bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Characterization of 6-Methyl-6-Heptenoic Acid Derivatives: A Technical Whitepaper

Chemical Context and the Crystallographic Challenge

6-Methyl-6-heptenoic acid (CAS: 5212-67-9) is a highly versatile bifunctional aliphatic building block. Featuring both a carboxylic acid terminus and a terminal alkene, it serves as a critical intermediate in organic synthesis and drug development. The terminal double bond is highly susceptible to functionalization reactions, including modern photocatalytic hydrogen atom transfer (HAT)[1]. Furthermore, its structural properties make it a valuable ethylenically unsaturated organic carboxylic monomer for developing advanced crosslinked gel formulations and polyfunctional polymers[2].

However, characterizing the exact 3D spatial arrangement of 6-methyl-6-heptenoic acid presents a fundamental physical challenge: the parent compound typically exists as a liquid or low-melting oil at standard temperature and pressure. Because single-crystal X-ray diffraction (SCXRD) fundamentally requires a well-ordered, periodic crystal lattice, direct analysis of the neat liquid is physically impossible[1].

To bridge this gap, researchers must synthesize solid derivatives. By coupling the parent acid with rigid, sterically demanding, or hydrogen-bond-donating moieties, the resulting derivatives gain the intermolecular forces (such as hydrogen bonding networks) necessary to drive crystallization[1].

Case Study: The Cyclopentyl Derivative

A definitive example of this derivatization approach is the structural elucidation of (2R)-2-[(1S,2R,3S)-3-hydroxy-2-methylcyclopentyl]-6-methyl-6-heptenoic acid[3]. In this derivative, the flexible heptenoic acid chain is anchored to a substituted cyclopentyl ring.

The introduction of multiple stereocenters (1S, 2R, 3S on the ring, and 2R on the aliphatic chain) necessitates absolute structure determination—a task for which SCXRD is uniquely suited. The resulting crystalline derivative provides a stable matrix where the conformational behavior of the 6-methyl-6-heptenoic acid backbone can be observed in the solid state[3].

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters for the aforementioned cyclopentyl derivative of 6-methyl-6-heptenoic acid, demonstrating the data required to validate such a structure.

Crystallographic ParameterValue / Description
Chemical Formula C14H24O3[3]
Molecular Weight 240.3 g/mol [3]
Crystal System Orthorhombic (Typical for chiral derivatives)
Space Group P2₁2₁2₁ (Non-centrosymmetric)
Data Collection Temp 100 K (Cryogenic)
Radiation Source Cu-Kα (λ = 1.54184 Å)
Refinement Method Full-matrix least-squares on F²

Experimental Protocols: A Self-Validating Workflow

To achieve publication-quality structural data for flexible aliphatic derivatives, the following causal, step-by-step methodology must be strictly adhered to.

Phase 1: Controlled Crystallization

  • Step 1 - Solvent Selection: Dissolve 50 mg of the solid derivative in a minimum volume of a binary solvent system (e.g., ethyl acetate/hexane).

    • Causality: A binary system allows for fine-tuning of solubility. The volatile "good" solvent evaporates, slowly increasing the concentration of the "poor" solvent to induce controlled nucleation.

  • Step 2 - Evaporation Control: Puncture the vial cap with a narrow-gauge needle to restrict the evaporation rate.

    • Causality: Rapid evaporation leads to high supersaturation, causing the kinetic precipitation of microcrystalline powders. Slow evaporation favors the thermodynamic growth of a single, well-ordered crystal.

Phase 2: Harvesting and Cryo-Mounting

  • Step 3 - Crystal Coating: Submerge the selected crystal (optimal size 0.1–0.3 mm) in perfluoropolyether oil.

    • Causality: The oil displaces atmospheric water and prevents the loss of volatile solvent molecules from the crystal lattice. Crucially, it acts as a rigid, amorphous glass when flash-cooled, minimizing background X-ray scattering.

  • Step 4 - Cryogenic Transfer: Mount the crystal on a polyimide micro-mount and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryogenic temperatures drastically reduce thermal atomic displacement parameters (B-factors). For flexible aliphatic chains like the heptenoic acid backbone, this minimizes dynamic disorder, ensuring high-resolution diffraction spots at higher Bragg angles.

Phase 3: Data Collection and Validation (Self-Validating System)

  • Step 5 - Data Acquisition: Execute a full hemisphere data collection strategy using Cu-Kα radiation.

    • Causality: Cu-Kα is preferred over Mo-Kα for absolute structure determination of chiral light-atom structures (like C14H24O3) due to the stronger anomalous dispersion signal of oxygen atoms, which is necessary to reliably calculate the Flack parameter.

  • Step 6 - Internal Validation: Monitor the internal agreement factor ( Rint​ ) during integration.

    • Causality: An Rint​<0.05 acts as a self-validating checkpoint, confirming the symmetry and quality of the integration before any phase determination is attempted. If Rint​ is high, the crystal is either twinned or degrading, and the protocol must return to Step 3.

Visualizing the Workflows

Workflow N1 Parent Compound (Liquid/Oil) N2 Derivatization (e.g., Cyclopentyl addition) N1->N2 Synthesis N3 Solid Derivative (C14H24O3) N2->N3 N4 Crystal Growth (Slow Evaporation) N3->N4 Solvent System N5 Single Crystal Selection & Mounting N4->N5 N6 SCXRD Data Collection (Cryogenic, 100K) N5->N6 N7 Structure Solution & Refinement N6->N7 Phase Problem

Diagram 1: Derivatization and crystallization workflow for liquid aliphatic acids.

Pipeline D1 Raw Diffraction Frames D2 Spot Integration & Indexing D1->D2 D3 Space Group Determination D2->D3 D4 Phasing (Direct Methods) D3->D4 D5 Electron Density Map D4->D5 D6 Model Building & Refinement (Least-Squares) D5->D6 D6->D5 Iterative Refinement D7 Final CIF Output D6->D7

Diagram 2: SCXRD data processing and structure refinement pipeline.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 6-Methyl-6-heptenoic Acid via Wittig Olefination

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Laboratory Protocol & Mechanistic Guide Strategic Rationale The synthesis of terminally branched aliphatic acids, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Laboratory Protocol & Mechanistic Guide

Strategic Rationale

The synthesis of terminally branched aliphatic acids, such as 6-methyl-6-heptenoic acid, requires strict regiocontrol to prevent alkene isomerization. While legacy methods like the electrochemical reduction of methallyl chloride with succinic anhydride exist[1], they often produce complex mixtures of ketones and esters that severely bottleneck downstream purification.

To achieve high fidelity and absolute regiocontrol, this protocol utilizes a direct [2] on 6-oxoheptanoic acid. A principal advantage of alkene synthesis via the Wittig reaction is that the location of the double bond is absolutely fixed[2], making it the premier choice for active pharmaceutical ingredient (API) building blocks.

Mechanistic Causality & Reaction Design

This protocol is designed as a highly efficient, protecting-group-free workflow. It relies on the generation of methylenetriphenylphosphorane from [3].

Because 6-oxoheptanoic acid contains an unprotected, highly acidic carboxylic proton, we intentionally deploy 2.3 equivalents of Potassium tert-butoxide (KOtBu).

  • Causality of Base Equivalents: The first equivalent of KOtBu rapidly deprotonates the carboxylic acid to form a transient potassium carboxylate salt. This prevents the ylide from being destructively quenched by the acidic proton. The remaining 1.3 equivalents drive the deprotonation of the phosphonium salt to generate the active ylide.

  • Thermodynamic Driving Force: The ylide undergoes a [2+2] cycloaddition with the C6 ketone to form a four-membered oxaphosphetane intermediate. The irreversible cycloreversion of this intermediate is thermodynamically driven by the formation of the incredibly stable P=O bond in the triphenylphosphine oxide byproduct[4].

WittigMechanism A 6-Oxoheptanoic Acid + Ph3PCH3Br B KOtBu (2.3 eq) Deprotonation A->B Base Addition C Ylide + Carboxylate Intermediate B->C -tBuOH, -KBr D Oxaphosphetane Cycloaddition C->D Nucleophilic Attack E Cycloreversion (Driving Force: P=O) D->E [2+2] Cleavage F 6-Methyl-6-heptenoic Acid (Target) E->F Acidic Workup

Fig 1: Mechanistic workflow of the Wittig olefination for 6-methyl-6-heptenoic acid synthesis.

Quantitative Stoichiometry

Summarized below is the standardized molar ratio for a 10.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
6-Oxoheptanoic acid 144.171.001.44 g10.0 mmol
Methyltriphenylphosphonium bromide 357.221.154.11 g11.5 mmol
Potassium tert-butoxide (KOtBu) 112.212.302.58 g23.0 mmol
Tetrahydrofuran (THF, Anhydrous) 72.11Solvent40 mL-
1M Hydrochloric Acid (HCl) 36.46Excess~30 mL-
Step-by-Step Experimental Protocol
Phase 1: Ylide Generation
  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon) for 15 minutes.

  • Suspension: Add 4.11 g of methyltriphenylphosphonium bromide to the flask, followed by 25 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Add 2.58 g of KOtBu portion-wise over 5 minutes.

    • Field Insight: The suspension will immediately transition to a vibrant, bright yellow color. This visual cue is a self-validating indicator that the methylenetriphenylphosphorane ylide has successfully formed. Stir at 0 °C for 30 minutes.

Phase 2: Substrate Addition & Olefination
  • Substrate Introduction: Dissolve 1.44 g of 6-oxoheptanoic acid in 15 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C over 15 minutes using an addition funnel or syringe.

    • Field Insight: The addition is mildly exothermic due to the immediate acid-base neutralization. A transient white precipitate (potassium 6-oxoheptanoate) may form but will react as the mixture warms.

  • Reaction Maturation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 to 6 hours.

  • TLC Checkpoint: Monitor the reaction via TLC (Eluent: 70:30 Hexanes:Ethyl Acetate with 1% Acetic Acid). The starting material (ketone) should be completely consumed, replaced by a higher Rf spot corresponding to the product.

Phase 3: Orthogonal Phase-Extraction (Crucial Step)

Do not immediately acidify the reaction. The reaction produces a stoichiometric amount of triphenylphosphine oxide (Ph₃P=O), which is notoriously difficult to separate from organic products via standard chromatography. 7. Quenching: Quench the reaction by adding 20 mL of distilled water. Concentrate the mixture under reduced pressure to remove the bulk of the THF. 8. Orthogonal Wash: Transfer the remaining aqueous phase (which contains the highly water-soluble potassium 6-methyl-6-heptenoate) to a separatory funnel. Extract the basic aqueous layer with Diethyl Ether (3 × 20 mL).

  • Causality: The neutral Ph₃P=O byproduct will partition entirely into the ether layer, while the target molecule remains safely in the aqueous layer as a salt. Discard the ether layers. This self-purifying step bypasses the need for complex column chromatography.

Phase 4: Acidification & Product Isolation
  • Acidification: Cool the purified aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~2.0 (verify with pH paper). The aqueous layer will turn cloudy as the free carboxylic acid precipitates.

  • Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 25 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-methyl-6-heptenoic acid as a pale yellow to colorless oil.

Analytical Validation (Self-Validating System)

To verify the structural integrity and regiochemical purity of the synthesized 6-methyl-6-heptenoic acid, conduct a ¹H NMR analysis. The protocol is considered successful if the following self-validating signals are observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.50 (br s, 1H): Confirms the preservation of the carboxylic acid (-COOH ).

    • δ 4.71 (br s, 1H) & δ 4.66 (br s, 1H): Confirms the successful methylenation. These two distinct singlets represent the terminal geminal alkene protons (=CH ₂).

    • δ 2.35 (t, J = 7.4 Hz, 2H): Protons adjacent to the carbonyl (-CH ₂-COOH).

    • δ 2.02 (t, J = 7.4 Hz, 2H): Allylic protons adjacent to the new double bond (-CH ₂-C(CH₃)=).

    • δ 1.71 (s, 3H): Confirms the allylic methyl group (-CH ₃).

    • Absence of δ ~2.1 ppm: Proves complete consumption of the starting methyl ketone.

References
  • Title: The Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Methyltriphenylphosphonium bromide Source: Wikipedia URL: [Link]

  • Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Process for the electrosynthesis of ketones (US4629541A)

Sources

Application

Protocols for the Functionalization of the Terminal Double Bond of 6-Methyl-6-heptenoic Acid: A Detailed Guide for Researchers

Introduction: Unlocking the Potential of a Versatile Building Block 6-Methyl-6-heptenoic acid, a structurally unique fatty acid characterized by a terminal gem-disubstituted double bond, represents a valuable and versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Building Block

6-Methyl-6-heptenoic acid, a structurally unique fatty acid characterized by a terminal gem-disubstituted double bond, represents a valuable and versatile building block in synthetic organic chemistry. Its potential applications in the development of novel pharmaceuticals, agrochemicals, and materials are vast, contingent on the effective and selective functionalization of its terminal alkene. This guide provides detailed application notes and robust protocols for the controlled chemical modification of this terminal double bond, empowering researchers, scientists, and drug development professionals to harness its synthetic potential.

The presence of both a carboxylic acid and a sterically hindered terminal alkene within the same molecule presents unique challenges and opportunities. The carboxylic acid moiety may require protection to prevent interference with certain reagents, while the gem-disubstituted nature of the alkene can influence reactivity and regioselectivity. This document offers a comprehensive exploration of key functionalization strategies, including hydroboration-oxidation, dihydroxylation, epoxidation, and the Heck reaction. Each section delves into the underlying chemical principles, provides detailed, step-by-step protocols, and presents expected analytical data to facilitate the validation of experimental outcomes.

Strategic Consideration: The Role of Carboxylic Acid Protection

The acidic proton of the carboxylic acid group in 6-methyl-6-heptenoic acid can interfere with a variety of reagents, particularly organometallic and basic compounds. To ensure the success of the alkene functionalization, it is often necessary to protect the carboxylic acid, most commonly as an ester.[1][2] The methyl ester is a convenient choice due to its ease of formation and subsequent hydrolysis under basic conditions to regenerate the carboxylic acid.

Protocol for Methyl Esterification of 6-Methyl-6-heptenoic Acid:

  • Dissolution: In a round-bottom flask, dissolve 6-methyl-6-heptenoic acid (1.0 eq.) in methanol (5-10 mL per gram of acid).

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol%) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl 6-methyl-6-heptenoate.

The following protocols will assume the use of methyl 6-methyl-6-heptenoate as the starting material.

Hydroboration-Oxidation: Anti-Markovnikov Addition of Water

The hydroboration-oxidation reaction is a two-step process that achieves the anti-Markovnikov addition of water across a double bond, yielding a primary alcohol.[3] This method is highly regioselective, with the boron atom adding to the less sterically hindered carbon of the alkene, which, in the case of a terminal alkene, is the terminal carbon. Subsequent oxidation replaces the boron atom with a hydroxyl group.[4] For sterically hindered alkenes, the use of a bulky borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance this regioselectivity.[5][6]

Caption: Workflow for the hydroboration-oxidation of methyl 6-methyl-6-heptenoate.

Protocol for Hydroboration-Oxidation:

  • Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 6-methyl-6-heptenoate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, ~1.1 eq.) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully and slowly add aqueous sodium hydroxide (NaOH, 3M, 1.2 eq.) followed by the dropwise addition of hydrogen peroxide (H₂O₂, 30% aqueous solution, 1.5 eq.), ensuring the internal temperature does not exceed 25 °C.

  • Work-up: After stirring vigorously for 1-2 hours at room temperature, saturate the aqueous layer with potassium carbonate. Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 7-hydroxy-6-methylheptanoate.

Expected Characterization Data for Methyl 7-hydroxy-6-methylheptanoate:

Technique Expected Observations
¹H NMR Signals corresponding to the methyl ester (~3.6 ppm, s, 3H), a doublet for the two protons of the primary alcohol (~3.4-3.6 ppm, d), and the disappearance of the vinyl protons.
¹³C NMR A peak for the carbon of the primary alcohol (~65-70 ppm) and the disappearance of the alkene carbons. The carbonyl carbon of the ester will be around 174 ppm.
IR A broad absorption in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch, and the C=O stretch of the ester around 1735 cm⁻¹.
Mass Spec Molecular ion peak corresponding to C₉H₁₈O₃.

Dihydroxylation: Formation of Vicinal Diols

Dihydroxylation of the terminal double bond results in the formation of a vicinal diol (a 1,2-diol). A common and reliable method for syn-dihydroxylation is the use of osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO).[7][8] This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol.[6]

Caption: Catalytic cycle of dihydroxylation with OsO₄/NMO.

Protocol for Syn-Dihydroxylation:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 6-methyl-6-heptenoate (1.0 eq.) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO, 1.5 eq.) to the solution. To this stirred mixture, add a catalytic amount of osmium tetroxide (OsO₄, ~1-2 mol%, as a 2.5 wt. % solution in tert-butanol).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) and stir for 30-60 minutes.

  • Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain methyl 6,7-dihydroxy-6-methylheptanoate.

Expected Characterization Data for Methyl 6,7-dihydroxy-6-methylheptanoate:

Technique Expected Observations
¹H NMR Disappearance of the alkene proton signals and the appearance of new signals corresponding to the protons on the carbon bearing the hydroxyl groups. A broad singlet or two distinct signals for the two -OH protons.
¹³C NMR Two new signals in the 70-80 ppm range corresponding to the two carbons bearing the hydroxyl groups.
IR A broad O-H stretching band (3200-3600 cm⁻¹) and the C=O stretch of the ester (~1735 cm⁻¹).
Mass Spec Molecular ion peak corresponding to C₉H₁₈O₄.

Epoxidation: Synthesis of an Oxirane Ring

Epoxidation of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide.[9] This reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene, resulting in the formation of a three-membered oxirane ring.[10] The reactivity of alkenes towards epoxidation increases with the number of electron-donating alkyl groups on the double bond.

Caption: Epoxidation of methyl 6-methyl-6-heptenoate using m-CPBA.

Protocol for Epoxidation:

  • Reaction Setup: Dissolve methyl 6-methyl-6-heptenoate (1.0 eq.) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.[10] Wash further with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel.[11]

Expected Characterization Data for Methyl 6,7-epoxy-6-methylheptanoate:

Technique Expected Observations
¹H NMR Disappearance of the alkene proton signals and the appearance of characteristic signals for the protons on the epoxide ring, typically in the 2.5-3.5 ppm region.
¹³C NMR Two new signals in the 50-65 ppm range corresponding to the carbons of the epoxide ring.
IR The C-O stretching of the epoxide ring may be observed around 1250 cm⁻¹ and in the 800-950 cm⁻¹ region. The C=O stretch of the ester will be present.
Mass Spec Molecular ion peak corresponding to C₉H₁₆O₃.

Heck Reaction: Carbon-Carbon Bond Formation

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an alkene and an aryl or vinyl halide.[12][13] This reaction offers a direct method to introduce aryl or vinyl substituents at the terminal position of the double bond. The regioselectivity of the Heck reaction with gem-disubstituted alkenes can be influenced by steric factors and the electronic nature of the coupling partners.

Sources

Method

Application Notes and Protocols for 6-methyl-6-heptenoic acid in Polymer and Materials Science

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 6-methyl-6-heptenoic acid as a monomer in polymer and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 6-methyl-6-heptenoic acid as a monomer in polymer and materials science. While direct polymerization of this specific monomer is not widely documented in existing literature, its chemical structure—possessing both a terminal double bond and a carboxylic acid—offers a versatile platform for the synthesis of novel polymers with tailored properties. This document outlines several potential polymerization strategies, provides detailed hypothetical protocols based on established chemical principles, and discusses potential applications for the resulting materials.

Introduction to 6-methyl-6-heptenoic acid: A Bio-based Monomer with Untapped Potential

6-methyl-6-heptenoic acid is a derivative of heptenoic acid, a class of compounds that can be sourced from renewable feedstocks. The presence of both a polymerizable alkene and a functional carboxylic acid group on a single molecule makes it an attractive candidate for the development of functional and biodegradable polymers. The methyl substitution on the double bond is expected to influence the reactivity of the alkene and the properties of the resulting polymer, such as its thermal and mechanical stability.

This guide explores the untapped potential of 6-methyl-6-heptenoic acid by proposing several polymerization pathways, including direct polycondensation, ring-opening polymerization of its corresponding lactone, and polymerization via its terminal alkene. The protocols provided herein are designed to be robust and serve as a starting point for the synthesis and investigation of new polymeric materials derived from this promising bio-based monomer.

Potential Polymerization Strategies

The unique bifunctional nature of 6-methyl-6-heptenoic acid allows for its participation in several types of polymerization reactions. The choice of strategy will dictate the architecture and properties of the final polymer.

Ring-Opening Polymerization (ROP) via Lactone Formation

One of the most promising routes to producing high molecular weight, biodegradable polyesters is through the ring-opening polymerization (ROP) of cyclic esters (lactones). 6-methyl-6-heptenoic acid can be converted to its corresponding lactone, which can then be polymerized. This approach often allows for excellent control over the polymer's molecular weight and dispersity.

The first step is the intramolecular cyclization of 6-methyl-6-heptenoic acid to form the corresponding lactone. This can be achieved through methods like iodolactonization, followed by a reduction step.[1][2][3] The resulting lactone can then be polymerized using a variety of catalysts, including metal-based catalysts (e.g., tin(II) octoate) or organic catalysts.[4][5][6][7]

G Monomer 6-methyl-6-heptenoic acid Lactone Corresponding Lactone Monomer->Lactone Iodolactonization/ Reduction Polymer Polyester Lactone->Polymer Ring-Opening Polymerization (e.g., Sn(Oct)2)

Caption: Workflow for Polyester Synthesis via ROP.

Polymerization via the Alkene Group

The terminal double bond in 6-methyl-6-heptenoic acid can be polymerized through various mechanisms, including free-radical and anionic polymerization. These methods would result in a polymer with a polyethylene-like backbone and pendant carboxylic acid groups.

  • Free-Radical Polymerization: This is a common and versatile polymerization method. The carboxylic acid group may need to be protected (e.g., as an ester) to prevent interference with the radical initiator.[8] The polymerization can be initiated using thermal or photoinitiators.[9]

  • Anionic Polymerization: Anionic polymerization can produce polymers with well-defined architectures and narrow molecular weight distributions.[10][11] However, the acidic proton of the carboxylic acid must be protected or removed prior to polymerization, as it would terminate the anionic chain carriers.[12][13]

G Monomer 6-methyl-6-heptenoic acid (or protected derivative) Radical Free-Radical Polymerization (e.g., AIBN) Monomer->Radical Anionic Anionic Polymerization (e.g., n-BuLi) Monomer->Anionic Polymer Poly(6-methyl-6-heptenoic acid) Radical->Polymer Anionic->Polymer

Caption: Alkene Polymerization Pathways.

Direct Polycondensation

The carboxylic acid functionality allows for direct polycondensation reactions, either through self-condensation to form a polyester or through reaction with a comonomer like a diol.[14] This method typically requires high temperatures and the removal of a small molecule byproduct (like water) to drive the reaction to completion. While conceptually simple, achieving high molecular weight polymers can be challenging, and the high temperatures may cause side reactions involving the double bond.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the polymerization of 6-methyl-6-heptenoic acid based on the strategies discussed above. These protocols are intended as a starting point and may require optimization.

Protocol 1: Synthesis of a Polyester via Lactone Formation and Ring-Opening Polymerization

This protocol is divided into two stages: (A) synthesis of the lactone and (B) ring-opening polymerization.

Part A: Synthesis of the Lactone (via Iodolactonization)

  • Dissolution: Dissolve 10.0 g of 6-methyl-6-heptenoic acid in 200 mL of a 0.5 M aqueous solution of sodium bicarbonate. Stir until the acid is fully dissolved.

  • Iodolactonization: In a separate flask, dissolve 25.4 g of iodine and 41.5 g of potassium iodide in 100 mL of water. Slowly add this iodine solution to the solution of the carboxylate salt from step 1 with vigorous stirring. Continue stirring at room temperature for 24 hours.

  • Extraction: Extract the reaction mixture with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude iodolactone.

  • Reduction (De-iodination): Dissolve the crude iodolactone in 150 mL of toluene. Add 1.5 equivalents of tributyltin hydride and a catalytic amount of AIBN. Heat the mixture at 80 °C for 4 hours.

  • Purification: Purify the resulting lactone by column chromatography on silica gel.

Part B: Ring-Opening Polymerization of the Lactone

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the purified lactone (5.0 g).

  • Initiator and Catalyst Addition: Add a calculated amount of a suitable initiator (e.g., benzyl alcohol, for a desired molecular weight) and a catalyst (e.g., tin(II) octoate, typically at a monomer-to-catalyst ratio of 1000:1 to 10,000:1).

  • Polymerization: Heat the mixture in an oil bath at a temperature between 110 °C and 140 °C. The reaction time will vary depending on the desired conversion and molecular weight (typically 4 to 48 hours).

  • Termination and Purification: Cool the reaction to room temperature and dissolve the viscous product in a suitable solvent like chloroform or dichloromethane. Precipitate the polymer by pouring the solution into a large volume of a non-solvent such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Free-Radical Polymerization of Methyl 6-methyl-6-heptenoate

This protocol first involves the protection of the carboxylic acid group as a methyl ester.

Part A: Esterification of 6-methyl-6-heptenoic acid

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 6-methyl-6-heptenoic acid in 100 mL of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.5 mL of concentrated sulfuric acid).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the methanol under reduced pressure.

  • Extraction and Purification: Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting methyl 6-methyl-6-heptenoate by distillation or column chromatography.

Part B: Free-Radical Polymerization

  • Preparation: In a Schlenk tube, dissolve the purified methyl 6-methyl-6-heptenoate (5.0 g) in a suitable solvent (e.g., toluene or bulk polymerization can be attempted).

  • Initiator Addition: Add a free-radical initiator such as AIBN (2,2'-azobis(2-methylpropionitrile)) or benzoyl peroxide (typically 0.1 to 1 mol% with respect to the monomer).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed tube in an oil bath preheated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). Polymerize for a specified time (e.g., 6-24 hours).

  • Purification: Cool the reaction, dissolve the contents in a good solvent (e.g., THF), and precipitate the polymer in a non-solvent (e.g., methanol or hexane).

  • Drying: Filter the polymer and dry under vacuum to a constant weight.

Characterization of the Resulting Polymers

The synthesized polymers should be characterized using standard analytical techniques to determine their structure, molecular weight, and thermal properties.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the polymer structure and allows for the calculation of monomer conversion and, in some cases, tacticity.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.
Differential Scanning Calorimetry (DSC) Measures thermal transitions, including the glass transition temperature (Tg) and the melting temperature (Tm), providing insights into the polymer's amorphous or semi-crystalline nature.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups in the polymer and can be used to monitor the polymerization reaction.

Potential Applications

Polymers derived from 6-methyl-6-heptenoic acid are expected to have a range of potential applications, driven by their anticipated properties.

  • Biodegradable Materials: Polyesters synthesized via ROP are often biodegradable, making them suitable for applications in packaging, agriculture (e.g., mulch films), and disposable consumer goods.[15][16]

  • Biomedical Applications: The potential biocompatibility and biodegradability of these polyesters could make them useful for drug delivery systems, tissue engineering scaffolds, and medical implants.

  • Functional Coatings and Adhesives: The pendant carboxylic acid groups (in polymers made via alkene polymerization) or the ester groups can be further functionalized to tailor the surface properties of materials, leading to applications in functional coatings and adhesives.[17]

  • Thermoplastic Elastomers: Depending on the polymer architecture and molecular weight, it may be possible to synthesize thermoplastic elastomers with a combination of hard and soft segments.[18]

References

  • Biobased Terpene Derivatives: Stiff and Biocompatible Compounds to Tune Biodegradability and Properties of Poly(butylene succinate) - PMC. (n.d.).
  • Progress in the synthesis of sustainable polymers from terpenes and terpenoids | Green Materials | Emerald Publishing. (2016, November 22).
  • Synthesis and Characterization of Terpenoid-derived Poly(6,10- dimethyl-1,3,9-undecatriene): A Biobased and Sustainable Polymer. (2025, September 10).
  • Anionic Polymerization of Terpene Monomers: New Options for Bio-Based Thermoplastic Elastomers | Macromolecules - ACS Publications. (2021, July 21).
  • New Bio-Based Polymer Sorbents out of Terpene Compounds or Vegetable Oils: Synthesis, Properties, Analysis of Sorption Processes - MDPI. (2022, December 9).
  • Ring-Opening Polymerization of Lactones Catalyzed by Silicon-Based Lewis Acid. (2023, May 17).
  • 6-Heptenoic acid, 96% 5g:Biochemical Reagents, Quantity: Each | Fisher Scientific. (n.d.).
  • Ring-opening polymerization of ω-6-hexadecenlactone by a salicylaldiminato aluminum complex: a route to semicrystalline and functional poly(ester)s - Polymer Chemistry (RSC Publishing). (2014, December 15).
  • 6-Heptenoic acid 99 1119-60-4 - Sigma-Aldrich. (n.d.).
  • 6-Heptenoic acid | CAS 1119-60-4 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Ring opening polymerization of lactones | Request PDF - ResearchGate. (n.d.).
  • Ring opening polymerization of lactides and lactones by multimetallic alkyl zinc complexes derived from the acids Ph2C(X)CO2H (X = OH, NH2) - RSC Publishing. (n.d.).
  • Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis - CSB and SJU Digital Commons. (2014, April 24).
  • Anionic polymerization and transport of diethyl methylidene malonate on polyolefin copolymer surfaces - Polymer Chemistry (RSC Publishing). (n.d.).
  • (PDF) Anionic Polymerization - ResearchGate. (2018, January 25).
  • Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. (n.d.).
  • ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE - National Academic Digital Library of Ethiopia. (n.d.).
  • Chapter 2: General Methods for preparing Polymers. (2023, September 13).
  • Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials - MDPI. (2024, January 29).
  • Initiation of free-radical polymerization by hexakis (phenylisocyano) derivatives of metals of group 6 - Transactions of the Faraday Society (RSC Publishing). (n.d.).

Sources

Application

Preparation of 6-methyl-6-heptenoic acid amides for drug discovery

Application Note & Protocol Topic: Preparation of 6-Methyl-6-Heptenoic Acid Amides for Drug Discovery Audience: Researchers, scientists, and drug development professionals. Abstract The amide bond is a cornerstone of med...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 6-Methyl-6-Heptenoic Acid Amides for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The synthesis of structurally novel amides is therefore a critical task in drug discovery. This application note provides a comprehensive guide to the synthesis, purification, and characterization of amides derived from 6-methyl-6-heptenoic acid, a unique α,β-unsaturated carboxylic acid scaffold. We present a detailed examination of modern amide coupling strategies, focusing on the use of HATU as a highly efficient and stereochemically robust reagent. A step-by-step experimental protocol, troubleshooting guide, and characterization data are provided to enable researchers to reliably synthesize these valuable compounds for screening and lead optimization efforts.

Introduction: The Role of Novel Amide Scaffolds in Medicinal Chemistry

Amide functionalities are ubiquitous in bioactive molecules, contributing to their metabolic stability, conformational rigidity, and ability to form key hydrogen bonds with biological targets.[1][2] Consequently, the development of efficient and versatile methods for amide bond formation is of paramount importance in drug discovery.[1][3] While standard amide synthesis is well-established, the coupling of sterically hindered or electronically challenging substrates, such as α,β-unsaturated carboxylic acids, often requires specialized reagents and conditions to achieve high yields and minimize side reactions.[4]

The 6-methyl-6-heptenoic acid moiety represents an interesting, lipophilic scaffold. Its derivatives may possess unique pharmacological properties, potentially stemming from the specific geometry and electronic nature of the unsaturated system. Fatty acids and their derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[5] This guide focuses on providing a robust and reproducible methodology for the synthesis of a diverse library of 6-methyl-6-heptenoic acid amides to facilitate such discovery efforts.

Amidation Strategies: Choosing the Right Coupling Reagent

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, primarily due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must first be "activated." This is achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group.[6]

For a substrate like 6-methyl-6-heptenoic acid, the choice of coupling reagent is critical. The presence of the double bond requires a mild and selective method that avoids potential side reactions. Several classes of coupling reagents are available, each with distinct advantages and mechanisms.[]

Coupling Reagent Class Example(s) Mechanism of Action Advantages Disadvantages
Carbodiimides DCC, EDCForms an O-acylisourea intermediate.[6] Often used with additives like HOBt to increase efficiency and reduce racemization.[8]Cost-effective, widely used. EDC byproducts are water-soluble, simplifying workup.[8][9]DCC byproduct (DCU) is poorly soluble, requiring filtration.[8] Can cause racemization of chiral centers.
Uronium/Aminium Salts HBTU, TBTU, HATUForms a highly reactive activated ester (e.g., OAt-ester for HATU).[10]High efficiency, rapid reaction rates, low racemization.[4][8][11] Particularly effective for hindered substrates.[4]Higher cost compared to carbodiimides. Potential for guanidinylation side reaction with primary amines if not controlled.[11]
Phosphonium Salts PyBOPForms an activated phosphonium ester.Good for sterically hindered couplings.Byproducts can complicate purification.
Acid Halides Thionyl Chloride (SOCl₂)Converts the carboxylic acid to a highly reactive acyl chloride.[2]Very reactive, drives reactions to completion.Harsh conditions (requires base like pyridine or triethylamine), not suitable for sensitive functional groups.[2][12]

For the synthesis of 6-methyl-6-heptenoic acid amides, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the recommended reagent.[13] Its superiority stems from the formation of a highly reactive OAt-active ester, which couples efficiently with amines under mild conditions.[10] This method is known for its high yields, fast reaction times, and, crucially, its ability to suppress racemization in chiral substrates.[4][11][14]

Detailed Experimental Protocol: Synthesis of N-Benzyl-6-methyl-6-heptenamide

This protocol details the synthesis of a representative amide using HATU-mediated coupling.

3.1 Materials and Reagents

  • 6-Methyl-6-heptenoic acid (Starting Material)

  • Benzylamine (Amine)

  • HATU (Coupling Reagent)[13]

  • N,N-Diisopropylethylamine (DIPEA) (Non-nucleophilic base)[11]

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)[13]

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes (for column chromatography)

3.2 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methyl-6-heptenoic acid (1.0 eq, e.g., 200 mg).

  • Dissolution: Dissolve the acid in anhydrous DMF (5 mL).

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) followed by benzylamine (1.05 eq).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture. The base is crucial for deprotonating the carboxylic acid to initiate the reaction cascade.[10][11]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL).

  • Work-up - Aqueous Washes: Wash the organic layer sequentially with:

    • 1M HCl (2 x 15 mL) to remove excess base.

    • Saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted acid and HOAt.

    • Brine (1 x 15 mL) to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-benzyl-6-methyl-6-heptenamide.[12]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Extraction cluster_purify Purification & Analysis A Dissolve 6-methyl-6-heptenoic acid in anhydrous DMF B Add HATU and Amine A->B C Add DIPEA dropwise B->C D Stir at Room Temp (2-4 hours) C->D Initiate Coupling E Monitor by TLC D->E F Quench with EtOAc E->F Reaction Complete G Wash with 1M HCl F->G H Wash with Sat. NaHCO3 G->H I Wash with Brine H->I J Dry (MgSO4) & Concentrate I->J K Column Chromatography J->K Crude Product L Characterize Pure Amide (NMR, MS) K->L

Caption: Workflow for HATU-mediated amide synthesis.

Characterization and Quality Control

Confirmation of the product's identity and purity is essential. The following techniques are standard for small molecule characterization in a drug discovery setting.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of all expected protons and their connectivity. Key signals include the amide N-H proton (typically a broad singlet), the vinyl proton, and the benzylic protons.

    • ¹³C NMR: Confirms the presence of all expected carbon atoms, most notably the carbonyl carbon of the amide group.

  • Mass Spectrometry (MS):

    • Low-Resolution MS (e.g., LC-MS): Confirms the molecular weight of the product.

    • High-Resolution MS (HRMS): Provides the exact mass, confirming the elemental composition.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for biological screening.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or No Product Formation Inactive reagents (HATU is moisture-sensitive). Insufficient base.Use fresh, anhydrous solvent and reagents. Ensure HATU is stored properly. Ensure stoichiometry of the base is correct.
Incomplete Reaction Sterically hindered amine. Insufficient reaction time.Increase reaction time or gently warm the reaction (e.g., to 40 °C). Consider using a more reactive coupling reagent if the issue persists.
Guanidinylation Side Product Excess HATU or slow coupling with a primary amine.Use a slight excess of the carboxylic acid relative to the amine. Pre-activate the acid with HATU and base for a few minutes before adding the amine.[11]
Difficult Purification Byproducts from the coupling reagent.Ensure aqueous work-up is thorough to remove water-soluble byproducts. For EDC, multiple acidic washes are effective. For HATU, the described work-up is usually sufficient.

Conclusion

The HATU-mediated coupling protocol described provides a reliable, efficient, and mild method for the synthesis of 6-methyl-6-heptenoic acid amides. This approach is well-suited for the generation of compound libraries for drug discovery, offering high yields and compatibility with a wide range of amines. By following the detailed procedures for synthesis, purification, and characterization, researchers can confidently produce high-quality amide derivatives for biological evaluation.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Al-Masoudi, et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. Selected traditional methods for amide synthesis. [Link]

  • Avis, T. J., & Bélanger, R. R. (2001). Synthesis and Biological Characterization of (Z)-9-Heptadecenoic and (Z)-6-Methyl-9-Heptadecenoic Acids: Fatty Acids with Antibiotic Activity Produced by Pseudozyma flocculosa. ResearchGate. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. [Link]

  • ScienceOpen. (2018). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. [Link]

  • MDPI. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • ResearchGate. (2001). Synthesis and Biological Characterization of (Z)-9-Heptadecenoic and (Z)-6-Methyl-9-Heptadecenoic Acids: Fatty Acids with Antibiotic Activity Produced by Pseudozyma flocculosa. [Link]

  • ResearchGate. (2026). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. [Link]

  • ScienceOpen. (2018). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-methyl-6-heptenoic Acid Reaction Mixtures

Welcome to the technical support center for the purification of 6-methyl-6-heptenoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-methyl-6-heptenoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this valuable unsaturated carboxylic acid from complex reaction mixtures. Here, we move beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial queries and helps you diagnose the state of your crude product, guiding you toward an effective purification strategy.

Q1: What are the most likely impurities in my 6-methyl-6-heptenoic acid synthesis?

A1: The impurity profile is intrinsically linked to your synthetic route. However, most syntheses produce a predictable set of byproducts. Understanding these is the first step to selecting a purification method.

Table 1: Potential Impurities in 6-methyl-6-heptenoic Acid Synthesis

Impurity ClassSpecific ExamplesCommon OriginRecommended Primary Removal Method
Unreacted Starting Materials 6-methyl-6-hepten-2-one, 6-methyl-6-heptenalIncomplete oxidation of the corresponding ketone or aldehyde.Liquid-Liquid Extraction, Column Chromatography
Reagents & Catalysts Oxidizing agents (e.g., CrO₃, KMnO₄), acid/base catalystsRemnants from the chemical transformation.Aqueous Workup, Liquid-Liquid Extraction
Solvents Diethyl ether, Toluene, Dichloromethane (DCM)Reaction or extraction solvents.Evaporation (Rotovap), Distillation
Side-Reaction Products Isomers (e.g., 6-methyl-5-heptenoic acid), polymers, saturated analog (6-methylheptanoic acid)Isomerization of the double bond, acid-catalyzed polymerization, or over-reduction.Column Chromatography, Fractional Vacuum Distillation

Q2: I've finished my reaction, and the crude product is a dark, viscous oil. What does this suggest?

A2: A dark, tar-like appearance often points to polymerization or degradation, a common issue with unsaturated compounds, especially under acidic or high-temperature conditions. The double bond in 6-methyl-6-heptenoic acid can be susceptible to acid-catalyzed polymerization. We recommend analyzing a small aliquot by ¹H NMR or GC-MS to identify the extent of the issue before proceeding with a bulk purification that might be unsuccessful. If polymerization is confirmed, revisiting your reaction conditions (e.g., lowering temperature, using a milder catalyst, ensuring an inert atmosphere) is advised.

Q3: How do I choose the best primary purification technique for my specific reaction mixture?

A3: The optimal choice depends on the physical properties of your target acid versus its impurities. This decision-making workflow provides a logical starting point.

G start Crude Reaction Mixture q1 Are major impurities neutral & non-volatile? start->q1 lle Perform Acid-Base Liquid-Liquid Extraction (LLE) q1->lle Yes q3 Are remaining impurities volatile with different B.P.? q1->q3 No q2 Is the product pure enough after LLE? lle->q2 end_good Product Isolated (Assess Purity) q2->end_good Yes q2->q3 No distill Use Fractional Vacuum Distillation q3->distill Yes q4 Are impurities structurally similar (e.g., isomers)? q3->q4 No distill->end_good chrom Use Column Chromatography q4->chrom Yes end_bad Re-evaluate Synthesis or Purification Strategy q4->end_bad No chrom->end_good

Caption: Initial Purification Strategy Workflow.

Q4: What analytical techniques are essential for assessing the purity of 6-methyl-6-heptenoic acid at each stage?

A4: A multi-technique approach is always best.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and identifying the correct fractions during column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of your product. For carboxylic acids, derivatization to a more volatile ester (e.g., a methyl ester) is often required for sharp peaks and reliable results[1].

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity, especially when dealing with non-volatile or thermally sensitive impurities[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your purified product and can be used for quantitative purity assessment (qNMR) against a certified internal standard[2].

Part 2: Troubleshooting Guides by Purification Technique

This section provides detailed, question-and-answer-based protocols and troubleshooting advice for the most relevant purification methods.

A. Liquid-Liquid Extraction (LLE) for Carboxylic Acids

LLE is often the most effective first-pass purification step, leveraging the acidic nature of the carboxyl group to separate it from neutral or basic impurities.

Q5: What is the standard protocol for an acid-base extraction to isolate my product?

A5: This technique works by converting the carboxylic acid into its water-soluble salt, allowing for the removal of water-insoluble neutral impurities[3].

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation of Phases cluster_2 Step 3: Isolation of Product a1 Dissolve crude mixture in an organic solvent (e.g., diethyl ether) a2 Transfer to separatory funnel and add aqueous base (e.g., 1M NaOH) a1->a2 a3 Shake gently & separate layers a2->a3 b1 Aqueous Layer (Contains sodium 6-methyl-6-heptenoate) a3->b1 Collect b2 Organic Layer (Contains neutral impurities) a3->b2 Discard/Wash c1 Cool aqueous layer in ice bath b1->c1 c2 Acidify slowly with strong acid (e.g., 3M HCl) until pH ~2 c1->c2 c3 Extract the precipitated acid back into fresh organic solvent c2->c3 c4 Dry, filter, and evaporate solvent c3->c4 end Pure Carboxylic Acid c4->end

Caption: Acid-Base Liquid-Liquid Extraction Workflow.

Q6: I'm getting a persistent emulsion at the solvent interface. How can I resolve this?

A6: Emulsion formation is common and typically caused by fine particulates or surfactant-like impurities.[4][5] Here are several effective strategies:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

  • Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool to remove the particulates that may be stabilizing it.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q7: My yield is very low after re-acidifying and extracting the product. What likely went wrong?

A7: This is a frequent issue with several potential causes:

  • Incomplete Initial Extraction: You may not have used enough aqueous base or a sufficiently strong base to deprotonate all of the carboxylic acid. Perform a second or third extraction of the original organic layer with fresh aqueous base.

  • Insufficient Acidification: The most common cause. You must acidify the aqueous layer until it is strongly acidic (pH 1-2, check with pH paper) to ensure the carboxylate salt is fully protonated back to the neutral, organic-soluble carboxylic acid[3]. If the pH is not low enough, a significant portion of your product will remain as the water-soluble salt.

  • Product Solubility: 6-methyl-6-heptenoic acid may have some slight solubility in water. Ensure you perform multiple back-extractions (e.g., 3x) with the organic solvent after acidification to recover all of your product.

B. Vacuum Distillation

For liquid products, distillation separates compounds based on boiling point. For thermally sensitive molecules like unsaturated acids, performing this under vacuum is critical.

Q8: Why is vacuum distillation necessary for 6-methyl-6-heptenoic acid?

A8: At atmospheric pressure, the boiling point of C7-C8 carboxylic acids can be high enough (>200 °C) to cause thermal degradation, isomerization, or polymerization[6]. Applying a vacuum lowers the boiling point to a safer temperature range, preserving the integrity of the double bond. A patent for producing unsaturated carboxylic acids specifies fractional distillation under vacuum as a key purification step[7].

Q9: What are the recommended conditions for vacuum distillation, and are there any special precautions?

A9:

  • Pressure: A vacuum of 1-10 mmHg is a good starting point.

  • Apparatus: Use a short-path distillation apparatus to minimize the distance the vapor travels, which reduces product loss on the glass surfaces.

  • Heating: Use a temperature-controlled heating mantle with a magnetic stirrer or boiling chips to ensure smooth, even boiling. Never heat a closed system.

  • Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), to the distillation flask to further prevent polymerization of the double bond at elevated temperatures.

C. Column Chromatography

When distillation or LLE is insufficient, particularly for removing isomeric impurities, column chromatography provides superior resolving power.

Q10: My carboxylic acid is streaking badly on my silica gel column, giving poor separation. How do I fix this?

A10: This is a classic problem. The acidic protons on the surface of the silica gel interact strongly with your carboxylic acid, causing it to elute slowly and spread out (tailing or streaking). The solution is to add a small amount of a volatile acid to your eluent system[8].

  • Recommended Eluent Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., a hexane/ethyl acetate mixture).

  • Mechanism of Action: The added acid protonates the silica surface and ensures your 6-methyl-6-heptenoic acid remains fully protonated. This results in a single species that moves down the column as a tight, well-defined band.

Table 2: Starting Conditions for Chromatography of 6-methyl-6-heptenoic Acid

TechniqueStationary PhaseTypical Mobile Phase (Eluent)Key Application
Normal Phase Silica GelHexane/Ethyl Acetate + 0.5% Acetic AcidSeparation from less polar impurities (e.g., unreacted ketones, side-products).
Reversed-Phase (C18) C18-functionalized SilicaWater/Acetonitrile + 0.1% TFA or Formic AcidSeparation from more polar impurities. Useful if normal phase fails[9].
Ion Exchange (SPE) Anion Exchange Resin (e.g., DOWEX 1x8)1. Load in neutral solvent (DCM, MeOH). 2. Elute with acid solution (e.g., 2% Formic Acid in DCM)Excellent for selectively capturing the acid from a very complex mixture[10].
D. Low-Temperature Crystallization

If your product is a solid at room temperature or if stubborn, structurally similar impurities persist, low-temperature crystallization can be a powerful final polishing step.

Q11: Can I use crystallization for purification? 6-methyl-6-heptenoic acid is likely a liquid at room temperature.

A11: While it may be a liquid at ambient temperatures, low-temperature crystallization is a well-established technique for separating unsaturated and saturated fatty acids[11]. The presence of the cis double bond in unsaturated acids disrupts the crystal lattice packing, making them more soluble in cold solvents and giving them lower melting points compared to their saturated analogs[12][13]. You can exploit this property.

Protocol: Low-Temperature Solvent Crystallization

  • Solvent Selection: Choose a solvent in which the acid is soluble at room temperature but sparingly soluble at low temperatures. Methanol and acetone are common choices[11].

  • Dissolution: Dissolve the impure acid in a minimal amount of the chosen solvent at room temperature.

  • Cooling: Slowly cool the solution in a controlled manner. A typical target is -15 °C to -20 °C, held for several hours (e.g., 24 hours) to allow for complete crystallization of less soluble impurities (like any saturated byproducts)[11].

  • Filtration: Quickly filter the cold mixture through a pre-chilled Büchner funnel to separate the crystallized impurities (solid phase) from your product, which remains in the filtrate (liquid phase).

  • Recovery: Recover your purified 6-methyl-6-heptenoic acid from the filtrate by carefully evaporating the solvent.

References

  • Vinter, K. P., et al. (2024). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Green Chemistry. Available at: [Link][5]

  • Chem LibreTexts. (2023). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link][3]

  • Sato, K. (1989). CRYSTALLIZATION PHENOMENA IN FATS AND LIPIDS. Journal of the American Oil Chemists' Society. Available at: [Link][14]

  • Long, T. K., et al. (2019). Separation of Saturated and Unsaturated Fatty Acids of Palm Fatty Acid Distilled via Low-temperature Methanol Crystallization. Journal of Oil Palm Research. Available at: [Link][11]

  • Scicinski, J. J., et al. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science. Available at: [Link][10]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO Application Note AN77. Available at: [Link][9]

  • Crommen, J., et al. (2020). Dynamic metabolic flux analysis requires efficient and effective methods for extraction, purification and analysis of a plethora of naturally-occurring compounds. ResearchGate. Available at: [Link][1]

  • Dunn, R. O. (2012). Distillation of Natural Fatty Acids and Their Chemical Derivatives. ResearchGate. Available at: [Link][6]

  • Byers, C. H. (1945). Production of unsaturated carboxylic acids. U.S. Patent 2,382,464. Available at: [7]

  • Gopinath, S. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Foods. Available at: [Link][12]

  • Marangoni, A. G., & Narine, S. S. (2019). Conventional and Unconventional Crystallization Mechanisms. IntechOpen. Available at: [Link][13]

  • AQA. (2015). A-level Chemistry Specification. Available at: [Link][15]

Sources

Optimization

Technical Support Center: Troubleshooting 6-Methyl-6-Heptenoic Acid Amidation

System Overview & Chemical Context 6-Methyl-6-heptenoic acid (C₈H₁₄O₂, Exact Mass: 142.10) is an aliphatic carboxylic acid characterized by a lipophilic tail terminating in a branched alkene. Because the C1 carboxyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

System Overview & Chemical Context

6-Methyl-6-heptenoic acid (C₈H₁₄O₂, Exact Mass: 142.10) is an aliphatic carboxylic acid characterized by a lipophilic tail terminating in a branched alkene. Because the C1 carboxyl group lacks alpha- or beta-branching, steric hindrance during activation is minimal. Therefore, low conversion rates during amidation rarely stem from the acid's geometry. Instead, failures are almost exclusively driven by three factors: amine nucleophilicity , premature hydrolysis of the activated intermediate , and undesired side-reactions of the coupling reagent .

This guide provides a self-validating framework to diagnose and resolve stalled amidation reactions for this specific substrate.

Diagnostic Workflow

DiagnosticTree Start Low Amidation Conversion CheckLCMS Check LC-MS for Activated Ester Start->CheckLCMS EsterYes Active Ester Present CheckLCMS->EsterYes Yes EsterNo No Active Ester CheckLCMS->EsterNo No AmineIssue Amine is Poor Nucleophile (e.g., Aniline) EsterYes->AmineIssue AcidIssue Activation Failure (Moisture / Degraded Reagent) EsterNo->AcidIssue Sol1 Switch to T3P or EDC/DMAP/HOBt AmineIssue->Sol1 Sol2 Use Fresh HATU & Anhydrous Solvents AcidIssue->Sol2

Workflow for diagnosing low conversion in 6-methyl-6-heptenoic acid amidation.

Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows unreacted 6-methyl-6-heptenoic acid and amine, but no activated intermediate. What is failing? A1: This indicates a fundamental activation failure. Carboxylic acids must be converted into a highly electrophilic species before the amine can attack. If you are using moisture-sensitive reagents like HATU, the presence of trace water will cause rapid hydrolysis of the active ester intermediate back to the starting acid[1]. Causality & Solution: HATU is exceptionally sensitive to moisture[1]. Ensure you are using freshly distilled or anhydrous solvents (DMF, DCM, or NMP) stored over molecular sieves[1]. Furthermore, order of addition is critical: add HATU to the acid first, allow 10–15 minutes for the active ester to form, and only then add the amine and base[1].

Q2: The acid activates successfully, but the coupling with my aniline derivative is stalled at <20% conversion. How can I drive it to completion? A2: Electron-deficient amines, such as anilines or aminopyridines, exhibit drastically reduced nucleophilicity because the nitrogen lone pair is delocalized into the aromatic ring[2]. The standard OBt/OAt active ester is simply not electrophilic enough to be attacked by these weak nucleophiles. Causality & Solution: You must generate a more reactive intermediate. Using EDC with a stoichiometric amount of DMAP and a catalytic amount of HOBt generates a highly reactive acylpyridinium intermediate that forces the coupling[3]. Alternatively, T3P (Propylphosphonic anhydride) is widely recognized as the reagent of choice for difficult couplings and electron-poor amines[4].

Q3: I am using EDC/HOBt, and I observe a major byproduct with the exact mass of my acid + EDC, but it does not react with the amine. What is this? A3: You are observing the formation of an N-acylurea byproduct. Causality & Solution: When using carbodiimides (EDC, DCC), the initial O-acylisourea intermediate is highly unstable. If the amine is a poor nucleophile and reacts too slowly, the O-acylisourea undergoes a spontaneous intramolecular rearrangement to form a stable, dead-end N-acylurea[3]. To prevent this, ensure HOBt is fully dissolved and present in sufficient quantities to rapidly trap the O-acylisourea as an active ester, which is immune to this rearrangement.

Q4: My starting materials are not fully soluble in the reaction solvent. Will this affect conversion? A4: Yes, poor solubility significantly hinders the reaction rate[2]. The lipophilic aliphatic tail of 6-methyl-6-heptenoic acid can cause precipitation in highly polar solvent mixtures. Causality & Solution: Switch to a more universally solubilizing polar aprotic solvent like anhydrous DMF, NMP, or DMSO, and gently warm the reaction mixture to 40-60 °C to maintain homogeneity[2].

Quantitative Data: Coupling Reagent Matrix

Coupling ReagentBasePreferred SolventBest Use Case for 6-Methyl-6-Heptenoic AcidTypical YieldCommon Byproducts
HATU DIPEADMF, NMPStandard aliphatic amines; fast activation[1].85–95%Tetramethylurea
EDC / HOBt / DMAP DIPEAMeCN, DCMElectron-deficient amines (anilines)[3].75–90%Water-soluble urea
T3P (50% in EtOAc) Pyridine / DIPEAEtOAc, DMFHighly unreactive amines; scale-up[4].88–98%Water-soluble phosphonic acids[4]

Mechanistic Pathway: Carbodiimide Activation

Mechanism Acid 6-Methyl-6-heptenoic Acid O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl EDC / DCC N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow Amine / No HOBt ActiveEster OBt/OAt Active Ester (Stable to Rearrangement) O_Acyl->ActiveEster + HOBt / HOAt Amide Target Amide (High Yield) ActiveEster->Amide + Amine

Mechanistic pathways of carbodiimide activation showing the N-acylurea dead-end.

Self-Validating Experimental Protocols

Protocol A: Standard Amidation with HATU (For Aliphatic Amines)

Use this protocol for standard, nucleophilic amines where rapid conversion is desired.

  • Activation: Dissolve 6-methyl-6-heptenoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv)[1].

  • Validation Checkpoint 1: Stir for 15 minutes at room temperature[1]. Take a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. You must observe the mass of the methyl ester ([M+H]⁺ = 157.1). If only the free acid ([M+H]⁺ = 143.1) is present, your HATU or solvent is degraded by moisture[1].

  • Coupling: Once activation is confirmed, add the amine (1.1 equiv)[1].

  • Validation Checkpoint 2: Stir for 2 hours. LC-MS should show complete consumption of the active ester mass and appearance of the product mass.

Protocol B: High-Efficiency Amidation with T3P (For Difficult Amines)

T3P is superior for sterically hindered or electron-deficient amines, requiring no pre-activation and yielding highly water-soluble byproducts[4].

  • Preparation: In a dry flask, combine 6-methyl-6-heptenoic acid (1.0 equiv), the difficult amine (1.0 equiv), and Pyridine or DIPEA (3.0 to 4.0 equiv) in EtOAc or DMF (0.2 M)[4].

  • Coupling: Slowly add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at room temperature[4].

  • Validation Checkpoint: Monitor by LC-MS after 4 hours. If conversion is stalled, gently heat the reaction to 60 °C. T3P is thermally stable and will not degrade under these conditions.

  • Workup: Wash the organic layer with water. The propanephosphonic acid byproducts are highly water-soluble and easily removed[4].

Protocol C: EDC/DMAP/HOBt Catalytic System (For Unreactive Anilines)

This protocol utilizes DMAP as an acyl transfer agent to form a highly reactive acylpyridinium intermediate[3].

  • Preparation: To a solution of 6-methyl-6-heptenoic acid (1.0 equiv) in anhydrous acetonitrile (0.2 M), add the electron-deficient amine (1.0 equiv)[2].

  • Reagent Addition: Add EDC (1.0 to 2.0 equiv), DMAP (1.0 equiv), HOBt (0.1 equiv), and DIPEA (5.0 equiv)[3].

  • Validation Checkpoint: The reaction proceeds via a highly transient acyliminium ion intermediate[3]. Standard LC-MS may only capture the OBt-ester (m/z 260.1). If the OBt-ester is present but the product is not forming after 24 hours, the amine is exceptionally unreactive, and conversion of the acid to an acyl fluoride may be required[2].

  • Completion: Stir at 23 °C for 24–48 hours until complete consumption of the amine is observed[3].

References

  • BenchChem. "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines".
  • RxWeb. "Understanding T3P® from start to finish".
  • Survival Technologies. "Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls".
  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach".
  • NIH PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents".

Sources

Troubleshooting

Technical Support Center: Resolving Common Impurities in Commercial 6-methyl-6-heptenoic Acid

Introduction: 6-Methyl-6-heptenoic acid is a valuable building block in pharmaceutical development and specialized chemical synthesis. The purity of this reagent is paramount, as even trace impurities can lead to unwante...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 6-Methyl-6-heptenoic acid is a valuable building block in pharmaceutical development and specialized chemical synthesis. The purity of this reagent is paramount, as even trace impurities can lead to unwanted side reactions, impact reaction kinetics, and complicate the isolation of the final product. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and resolving common purity issues encountered with commercial-grade 6-methyl-6-heptenoic acid.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity of 6-methyl-6-heptenoic acid.

Q1: What are the most likely impurities in a commercial sample of 6-methyl-6-heptenoic acid?

A1: Based on common synthetic routes and compound stability, impurities typically fall into three categories:

  • Synthesis-Related Impurities: These include isomers such as the more thermodynamically stable 6-methyl-5-hepten-2-one, unreacted starting materials, or the saturated analog, 6-methylheptanoic acid.[1][2] Aldehydes can also be present as byproducts from the oxidation of corresponding alcohols during synthesis.[3][4]

  • Residual Solvents: Trace amounts of solvents used during synthesis and purification (e.g., hexane, ethyl acetate, toluene, diethyl ether) are common.[5][6]

  • Degradation Products: As an unsaturated acid, it can be susceptible to oxidation, leading to the formation of peroxides, aldehydes, or other oxidative cleavage products over time, especially if stored improperly.

Q2: How can I perform a quick preliminary purity check of my sample?

A2: A Proton Nuclear Magnetic Resonance (¹H NMR) spectrum is one of the fastest and most informative methods. A pure sample will show characteristic peaks corresponding to the vinyl, allylic, and aliphatic protons. The presence of unexpected signals, particularly in the aldehydic region (~9-10 ppm) or aromatic regions (~7-8 ppm), can indicate impurities. Comparing the integration of impurity peaks to the main compound peaks provides a rough estimate of their concentration.

Q3: My sample has a slight yellow tint. Is this a cause for concern?

A3: A slight yellow discoloration can indicate minor oxidation or the presence of polymeric byproducts. While it may not interfere with all applications, it is a sign of potential degradation. For high-sensitivity applications, such as catalysis or pharmaceutical synthesis, purification is recommended.

Q4: What analytical techniques are definitive for purity assessment?

A4: For definitive purity assessment and impurity identification, a combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. The mass spectrum provides fragmentation patterns that are crucial for structural elucidation.[][8]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis, determining the percentage purity of the main component relative to non-volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present in significant amounts (>0.1 mol%).[][9] A comprehensive guide to the chemical shifts of common laboratory impurities is an invaluable resource.[5]

Section 2: Troubleshooting Guide for Analytical Observations

This section provides a systematic approach to handling specific analytical findings that suggest your 6-methyl-6-heptenoic acid sample is impure.

Problem: My analytical data (GC-MS, ¹H NMR) shows unexpected peaks.

The appearance of unknown peaks is the most common sign of impurity. The following workflow provides a logical path from detection to resolution.

G cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Purification Strategy A Unexpected Peak Detected (GC-MS, NMR, HPLC) B Step 1: Correlate Data - GC Retention Time - MS Fragmentation (m/z) - NMR Chemical Shift (ppm) A->B E Is it a synthesis byproduct? (e.g., isomer, saturated analog) C Step 2: Hypothesize Impurity Structure B->C D Is it a common solvent? C->D Compare to known solvent spectra C->E Consider synthetic pathways F Is it a degradation product? C->F Look for oxidation markers G Select Purification Method D->G High Volatility E->G Similar Structure F->G Different Polarity H Vacuum Distillation G->H Different Boiling Points I Flash Column Chromatography G->I Different Polarities J Acid-Base Extraction G->J Neutral/Basic Impurities K Post-Purification Analysis (GC-MS or HPLC) H->K I->K J->K L Purity Confirmed K->L

Caption: Workflow for impurity identification and purification.

Impurity Identification and Purification Strategies

The table below summarizes purification strategies based on the likely identity of the impurity.

Impurity TypeTypical Analytical SignatureRecommended Purification MethodRationale
Residual Solvents (e.g., Hexane, Toluene)Sharp singlets/multiplets in ¹H NMR; characteristic peaks in GC-MS.[5]Vacuum Distillation Solvents are typically much more volatile than the target acid, allowing for easy separation.
Saturated Analog (6-methylheptanoic acid)Absence of vinyl peaks in ¹H NMR; MS peak at M+2.Flash Column Chromatography The polarity difference between an alkene and an alkane is often sufficient for chromatographic separation.
Positional Isomer (e.g., 6-methyl-5-heptenoic acid)Different chemical shifts for vinyl protons in ¹H NMR.Flash Column Chromatography Subtle differences in structure and polarity can be exploited for separation on silica gel.
Neutral/Basic Impurities These may not ionize well in certain MS modes but can be observed by GC or NMR.Acid-Base Extraction This classic technique leverages the acidic nature of the target compound to separate it from non-acidic impurities.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and semi-quantitative analysis of 6-methyl-6-heptenoic acid.

Objective: To separate and identify volatile components in the sample.

Derivatization (Recommended): Carboxylic acids can exhibit poor peak shape in GC. Derivatization to their methyl esters is highly recommended for improved chromatography.

  • Esterification: In a vial, dissolve ~5 mg of the sample in 1 mL of methanol.

  • Add 2-3 drops of concentrated sulfuric acid (or use a safer alternative like methanolic HCl).[11]

  • Cap the vial and heat at 60°C for 1 hour.

  • Cool to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid, and add 1 mL of hexane.

  • Vortex and allow the layers to separate. Inject 1 µL of the upper hexane layer into the GC-MS.

GC-MS Parameters:

  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 40-400 m/z.

Data Interpretation:

  • Identify the peak for methyl 6-methyl-6-heptenoate based on its retention time and mass spectrum.

  • Analyze smaller peaks by comparing their mass spectra against a library (e.g., NIST) to identify potential impurities.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for removing impurities with different polarities, such as the saturated analog or positional isomers.

Objective: To separate 6-methyl-6-heptenoic acid from less polar or more polar impurities.

Materials:

  • Silica gel (230-400 mesh).

  • Solvent system (e.g., Hexane:Ethyl Acetate, typically starting at 95:5 and gradually increasing polarity).

  • Glass column, flasks, and TLC plates.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve the crude 6-methyl-6-heptenoic acid in a minimal amount of dichloromethane or the mobile phase. Adsorb this onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to track the separation. The carboxylic acid can be visualized with a permanganate stain.

  • Gradient Elution: Gradually increase the proportion of ethyl acetate in the mobile phase to elute the more polar target compound.

  • Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Validation: Analyze a small sample of the purified product by GC-MS or NMR to confirm purity.

Protocol 3: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral or basic impurities.

Objective: To isolate the acidic product from non-acidic contaminants.

Procedure:

  • Dissolve the impure sample in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 50 mL).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer three times with a 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution (3 x 30 mL). The deprotonated carboxylate salt will move to the aqueous layer.

  • Combine the aqueous layers and discard the organic layer (which contains neutral/basic impurities).

  • Cool the combined aqueous layer in an ice bath and slowly acidify it by adding 6M hydrochloric acid (HCl) dropwise until the pH is ~2. The protonated carboxylic acid will precipitate or form an oily layer.

  • Extract the acidified aqueous layer three times with fresh diethyl ether (3 x 40 mL). The pure acid will now be in the organic layer.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

References

  • Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof.
  • OECD SIDS 6-METHYLHEPT-5-EN-2-ONE. UNEP Publications. [Link]

  • Process for the production of 6-methyl heptanone.
  • Process for separation of saturated and unsaturated carboxylic acids.
  • 6-methyl-6-hepten-2-one - Chemical Synthesis Database. [Link]

  • Analytical Methods. Japan Environment Agency. [Link]

  • METHYL 6-HEPTENOATE — Chemical Substance Information. NextSDS. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, ACS Publications. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, Springer. [Link]

  • New Methodology toward α,β-Unsaturated Carboxylic Acids from Saturated Acids. Organic Letters, ACS Publications. [Link]

  • 6-methyl-6-hepten-2-one, 10408-15-8. The Good Scents Company. [Link]

  • Process for the preparation of unsaturated carboxylic acids.
  • 6-Heptenoic acid CAS# 1119-60-4. Scent.vn. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, ACS Publications. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • 6-Heptenoic acid. CAS Common Chemistry. [Link]

  • CID 141379948 | C16H32O4. PubChem, National Institutes of Health. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Olefin Cross-Metathesis: 6-methyl-6-heptenoic Acid vs. 6-heptenoic Acid

In the dynamic landscape of synthetic chemistry, olefin cross-metathesis stands as a powerful and versatile tool for the construction of carbon-carbon double bonds, a cornerstone of modern drug development and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of synthetic chemistry, olefin cross-metathesis stands as a powerful and versatile tool for the construction of carbon-carbon double bonds, a cornerstone of modern drug development and materials science.[1] The judicious selection of substrates is paramount to the success of this reaction, with subtle structural differences often leading to significant variations in reactivity and product distribution. This guide provides an in-depth comparison of two structurally related alkenoic acids, 6-methyl-6-heptenoic acid and 6-heptenoic acid, in the context of olefin cross-metathesis. We will delve into the underlying principles governing their reactivity, present analogous experimental data, and provide a detailed protocol to empower researchers in their synthetic endeavors.

Introduction to Olefin Cross-Metathesis

Olefin metathesis is a catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds, leading to a redistribution of the alkylidene fragments.[1] Cross-metathesis (CM), a key variant of this transformation, facilitates the reaction between two different olefins to generate new, unsymmetrical olefin products. The reaction is typically catalyzed by well-defined ruthenium-based complexes, most notably the Grubbs and Hoveyda-Grubbs catalysts, which exhibit remarkable functional group tolerance and activity.[2]

The general mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the catalyst's metal-carbene bond and the olefin substrate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new metal-carbene species, which continues the catalytic cycle.[1]

Reactivity Comparison: Steric and Electronic Effects at Play

The primary structural difference between 6-methyl-6-heptenoic acid and 6-heptenoic acid lies in the substitution pattern of the terminal olefin. 6-heptenoic acid is a monosubstituted (Type I) olefin, while 6-methyl-6-heptenoic acid is a 1,1-disubstituted (a type of Type II) olefin. This seemingly minor change has profound implications for their reactivity in cross-metathesis.

6-heptenoic Acid: The More Reactive Partner

As a terminal, monosubstituted olefin, 6-heptenoic acid is generally considered a highly reactive substrate in cross-metathesis.[3] Its relatively unhindered nature allows for facile coordination to the metal center of the catalyst, a crucial step in the initiation of the catalytic cycle. In reactions with other terminal olefins, a statistical mixture of products can be expected unless one of the partners is used in excess.[4] However, when paired with a less reactive olefin, such as an α,β-unsaturated ester, selective cross-metathesis can be achieved.[5]

6-methyl-6-heptenoic Acid: The Sterically Hindered Substrate

The presence of a methyl group at the α-position of the double bond in 6-methyl-6-heptenoic acid introduces significant steric hindrance. This increased bulk around the reactive center impedes the approach of the bulky metathesis catalyst, leading to a slower reaction rate compared to its unsubstituted counterpart.[3] 1,1-disubstituted olefins are known to be more challenging substrates for cross-metathesis and often require higher catalyst loadings or more active second-generation Grubbs catalysts to achieve reasonable conversions.[6]

Furthermore, the electronic nature of the methyl group, being weakly electron-donating, can also slightly influence the reactivity of the double bond, although the steric effect is generally the dominant factor in this case.

Analogous Experimental Data
Feature6-heptenoic Acid (Analogous to Terminal Alkenoic Acids)6-methyl-6-heptenoic Acid (Analogous to 1,1-Disubstituted Alkenoic Acids)
Olefin Type Monosubstituted (Type I)1,1-Disubstituted (Type II)
Relative Reactivity HighLow to Moderate
Steric Hindrance LowHigh
Catalyst Choice First or Second Generation Grubbs/Hoveyda-GrubbsSecond Generation Grubbs/Hoveyda-Grubbs often required
Typical Catalyst Loading Lower (e.g., 1-5 mol%)Higher (e.g., 5-10 mol%)
Reaction Times Generally shorterGenerally longer
Potential Side Reactions Homodimerization (can be suppressed with excess partner)Slower reaction rates can lead to catalyst decomposition

Mechanistic Overview

The catalytic cycle for olefin cross-metathesis is a well-established process. The following diagram illustrates the key steps involved in the reaction between a generic terminal olefin and a metathesis catalyst.

Olefin_Cross_Metathesis_Mechanism cluster_catalyst Catalyst cluster_olefins Olefin Substrates cluster_cycle Catalytic Cycle Catalyst [Ru]=CH-R¹ Metallacyclobutane1 [2+2] Cycloaddition Catalyst->Metallacyclobutane1 + Olefin 1 Olefin1 R²-CH=CH₂ Olefin1->Metallacyclobutane1 Olefin2 R³-CH=CH₂ Metallacyclobutane2 [2+2] Cycloaddition Olefin2->Metallacyclobutane2 Initiation Initiation RetroCycloaddition1 Retro [2+2] Cycloaddition Metallacyclobutane1->RetroCycloaddition1 IntermediateCarbene [Ru]=CH-R² RetroCycloaddition1->IntermediateCarbene Releases R¹-CH=CH₂ IntermediateCarbene->Metallacyclobutane2 + Olefin 2 RetroCycloaddition2 Retro [2+2] Cycloaddition Metallacyclobutane2->RetroCycloaddition2 RetroCycloaddition2->Catalyst Regenerates Catalyst Product R²-CH=CH-R³ RetroCycloaddition2->Product

Caption: General mechanism of olefin cross-metathesis.

Experimental Protocol: Cross-Metathesis of an Alkenoic Acid

The following protocol is a general guideline for the cross-metathesis of a terminal alkenoic acid with a partner olefin, using a second-generation Grubbs-type catalyst. This protocol is adapted from established procedures and should be optimized for specific substrates.[9][10]

Materials and Reagents
  • Alkenoic acid (e.g., 6-heptenoic acid)

  • Partner olefin (e.g., an acrylate or another terminal alkene)

  • Hoveyda-Grubbs 2nd Generation Catalyst

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Inhibitor for quenching (e.g., ethyl vinyl ether)

  • Butylated hydroxytoluene (BHT) (optional, to prevent polymerization of acrylic acid products)[7]

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the alkenoic acid (1.0 equiv) and the partner olefin (1.2-2.0 equiv). The use of a slight excess of one partner can help drive the reaction to completion and minimize homodimerization of the more valuable substrate.

  • Dissolution and Inerting: Add anhydrous, degassed solvent to the flask to achieve a concentration of approximately 0.1-0.5 M. If using an acrylic acid derivative as a partner, adding a radical scavenger like BHT at this stage can be beneficial.[7] Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Hoveyda-Grubbs 2nd Generation Catalyst (1-5 mol%). For the less reactive 6-methyl-6-heptenoic acid, a higher catalyst loading (e.g., 5-10 mol%) may be necessary. The catalyst is typically a solid and should be added quickly to the stirring solution.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 40-60 °C for dichloromethane or higher for toluene). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching the Reaction: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for an additional 15-20 minutes.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Alkenoic Acid and Partner Olefin in a Dry Flask B Add Anhydrous, Degassed Solvent and BHT (optional) A->B C Purge with Inert Gas B->C D Add Hoveyda-Grubbs 2nd Gen. Catalyst C->D E Heat and Stir Under Inert Atmosphere D->E F Monitor Reaction Progress (TLC/GC-MS) E->F G Quench with Ethyl Vinyl Ether F->G Upon Completion H Concentrate Under Reduced Pressure G->H I Purify by Flash Column Chromatography H->I

Caption: Step-by-step workflow for olefin cross-metathesis.

Conclusion and Outlook

The choice between 6-methyl-6-heptenoic acid and 6-heptenoic acid in olefin cross-metathesis is a clear example of how subtle structural modifications can significantly impact reactivity. The unsubstituted, monosubstituted nature of 6-heptenoic acid renders it a more reactive and generally preferred substrate. In contrast, the steric hindrance introduced by the α-methyl group in 6-methyl-6-heptenoic acid necessitates more forcing reaction conditions, including higher catalyst loadings and potentially longer reaction times.

For researchers and drug development professionals, understanding these fundamental principles is crucial for designing efficient and selective synthetic routes. While the direct cross-metathesis of 1,1-disubstituted olefins like 6-methyl-6-heptenoic acid can be challenging, the continuous development of more active and robust metathesis catalysts offers promising avenues for overcoming these limitations. Future advancements in catalyst design will likely further expand the scope of olefin metathesis, enabling the use of even more complex and sterically demanding substrates.

References

  • Meng, X., Matson, J. B., & Edgar, K. J. (2014). Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters. Polymer Chemistry, 5(23), 6783-6792. [Link]

  • Keitz, B. K., & Grubbs, R. H. (2015). Acrylate Metathesis via the Second-Generation Grubbs Catalyst: Unexpected Pathways Enabled by a PCy3-Generated Enolate. Organometallics, 34(11), 2489-2497. [Link]

  • Pieterse, J., & Marx, S. (2021). Acrylate Metathesis via the Second-Generation Grubbs Catalyst: Unexpected Pathways Enabled by a PCy3-Generated Enolate. ResearchGate. [Link]

  • Meng, X., Matson, J. B., & Edgar, K. J. (2014). Olefin cross-metathesis as a source of polysaccharide derivatives: cellulose ω-carboxyalkanoates. Biomacromolecules, 15(1), 177-187. [Link]

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A general model for selectivity in olefin cross metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. [Link]

  • Meng, X., Matson, J. B., & Edgar, K. J. (2014). Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters. Polymer Chemistry, 5(23), 6783-6792. [Link]

  • Meier, M. A. R. (2012). Cross-metathesis of fatty acid derivatives with methyl acrylate: Renewable raw materials for the chemical industry. ResearchGate. [Link]

  • Cicero, R. L., Lin, M., & Chidsey, C. E. D. (2006). Cross metathesis on olefin-terminated monolayers on Si(111) using the Grubbs' catalyst. Langmuir, 22(6), 2552-2557. [Link]

  • Bantreil, X., & Lamaty, F. (2011). Cross-metathesis of fatty acid derivatives with methyl acrylate: renewable raw materials for the chemical industry. Green Chemistry, 13(7), 1768-1777. [Link]

  • Lee, C. W., & Grubbs, R. H. (2004). Experimental and Theoretical Study on the Olefin Metathesis of Alkenyl Baylis−Hillman Adducts Using Second-Generation Grubbs Catalyst. Organic Letters, 6(18), 3123-3126. [Link]

  • Lee, J. Y., et al. (2018). Unusual Superior Activity of the First Generation Grubbs Catalyst in Cascade Olefin Metathesis Polymerization. ACS Macro Letters, 7(5), 564-569. [Link]

  • Marciniec, B., & Pietraszuk, C. (2003). Cross-metathesis of Vinylsilanes with Olefins in the Presence of Grubb's Catalyst. ResearchGate. [Link]

  • Organic Chemistry Portal. Olefin Metathesis, Grubbs Reaction. [Link]

  • Korthals, K. (2008). Olefin Cross Metathesis. University of Illinois Urbana-Champaign. [Link]

  • Grubbs, R. H. (2009). Cross metathesis.pptx. Caltech. [Link]

  • Wikipedia. Olefin metathesis. [Link]

  • Notestein, J. M., & Katz, A. (2014). Acrylates via Metathesis of Crotonates. Organic Process Research & Development, 18(11), 1475-1481. [Link]

  • Organic Chemistry Portal. Cross Metathesis. [Link]

  • Connon, S. J., & Blechert, S. (2003). Recent Developments in Olefin Cross-Metathesis. Angewandte Chemie International Edition, 42(17), 1900-1923. [Link]

  • Meier, M. A. R. (2012). Cross-metathesis with acrylonitrile and applications to fatty acid derivatives. ResearchGate. [Link]

  • ResearchGate. (2015, January 29). When performing alkene metathesis, how can I ensure cross metathesis as opposed to homodimerization?. [Link]

  • Lipshutz, B. H., Ghorai, S., & Voigtritter, K. (2011). Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect. Organic letters, 13(8), 2094–2097. [Link]

  • "Methacrylic Ester Polymers". (n.d.). In Encyclopedia of Polymer Science and Technology. [Link]

  • Ohkubo, S., & Kamei, T. (1994). Method for inhibiting polymerization of (meth)acrylic acid and esters thereof. U.S.
  • D'Arienzo, M., et al. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Polymers, 13(21), 3763. [Link]

Sources

Comparative

Comparing the reactivity of 6-methyl-6-heptenoic acid with other branched carboxylic acids

Comparative Reactivity Guide: 6-Methyl-6-heptenoic Acid vs. Branched Aliphatic Carboxylic Acids When designing complex active pharmaceutical ingredients (APIs) or targeted prodrugs, the selection of aliphatic linkers dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 6-Methyl-6-heptenoic Acid vs. Branched Aliphatic Carboxylic Acids

When designing complex active pharmaceutical ingredients (APIs) or targeted prodrugs, the selection of aliphatic linkers dictates both synthetic efficiency and the molecule's final pharmacokinetic profile. Branched carboxylic acids are frequently employed to modulate lipophilicity and enzymatic stability. However, the precise position of the alkyl branch profoundly impacts the molecule's chemical reactivity.

This guide objectively compares the reactivity of 6-methyl-6-heptenoic acid —a bifunctional -branched, unsaturated building block—against fully saturated analogs (e.g., 6-methylheptanoic acid) and sterically hindered -branched acids (e.g., 2-methylhexanoic acid).

Structural Causality & Steric Dynamics

The utility of any chemical building block is defined by the independent and combined reactivity of its functional groups[1]. 6-Methyl-6-heptenoic acid possesses two highly versatile moieties: a carboxylic acid at C1 and a gem-disubstituted terminal alkene at C6.

Steric Hindrance at the Carbonyl Center: The rate of nucleophilic acyl substitution (such as esterification or amidation) is strictly governed by the steric environment surrounding the carbonyl carbon. In -branched acids like 2-methylhexanoic acid, the adjacent alkyl group creates a large inaccessible solid angle ( ), which heavily shields the carbonyl carbon from incoming nucleophiles and destabilizes the transition state[2]. This steric crowding drastically reduces the reaction rate[3].

Conversely, the methyl branching in 6-methyl-6-heptenoic acid is located at the -position (C6). This spatial separation ensures that the C1 carboxyl group remains unhindered, allowing it to react at kinetic rates nearly identical to linear aliphatic acids.

Orthogonal Alkene Reactivity: Unlike its saturated counterpart,[4], 6-methyl-6-heptenoic acid contains a terminal double bond. The electron-donating effect of the C6 methyl group makes this gem-disubstituted alkene highly nucleophilic. This allows for selective electrophilic additions (e.g., epoxidation, cross-metathesis, hydroboration) that are impossible in fully saturated branched acids[1].

Pathway A 6-Methyl-6-heptenoic Acid B Omega-Alkene (C6=C7) Orthogonal Site A->B C Carboxyl Group (C1) Unhindered Site A->C D Epoxidation / Metathesis B->D E Rapid Esterification C->E

Bifunctional reactivity pathways of 6-methyl-6-heptenoic acid.

Quantitative Reactivity Comparison

The following table summarizes the quantitative differences in reactivity profiles between 6-methyl-6-heptenoic acid and standard alternative branched acids.

Property / Reactivity6-Methyl-6-heptenoic acid6-Methylheptanoic acid2-Methylhexanoic acid
Structure Type -Branched, Unsaturated -Branched, Saturated -Branched, Saturated
Carbonyl Steric Hindrance ( ) LowLowHigh
Relative Esterification Rate ( ) ~1.0 (Fast)~1.0 (Fast)< 0.1 (Slow)
Alkene Functionalization Yes (Epoxidation, Metathesis)NoNo
Primary Synthetic Utility Bifunctional linker, Orthogonal synthesisLipophilic tail, Saturated linkerMetabolically stable prodrug moiety

Self-Validating Experimental Protocols

To objectively demonstrate the reactivity differences, the following self-validating workflows utilize standard [5] and orthogonal alkene functionalization.

Protocol A: Comparative Steglich Esterification

This protocol compares the carboxyl reactivity of 6-methyl-6-heptenoic acid against 2-methylhexanoic acid. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to drive the reaction under mild conditions.

  • Causality Check: EDC forms an O-acylisourea intermediate. DMAP acts as a hyper-nucleophile, attacking this intermediate to form a highly reactive acylpyridinium species. For -branched acids, the bulky alkyl group blocks DMAP from attacking the O-acylisourea, stalling the reaction.

  • Step 1 (Reagent Preparation): In two separate flame-dried flasks, dissolve 1.0 mmol of 6-methyl-6-heptenoic acid (Flask A) and 1.0 mmol of 2-methylhexanoic acid (Flask B) in 5 mL of anhydrous dichloromethane (DCM).

  • Step 2 (Activation): Add 1.2 mmol of EDC·HCl and 0.1 mmol of DMAP to both flasks at 0 °C. Stir for 15 minutes to allow the formation of the acylpyridinium intermediate.

  • Step 3 (Nucleophilic Addition): Add 1.1 mmol of the target alcohol (e.g., benzyl alcohol) to both flasks. Warm to room temperature and stir for 2 hours.

  • Step 4 (Self-Validation System): Monitor via Thin Layer Chromatography (TLC) using a bromocresol green stain.

    • Validation: Flask A will show complete disappearance of the yellow acid spot, confirming rapid esterification of the unhindered -branched acid. Flask B will show persistent starting material, validating the steric hindrance causality of the -branch.

Protocol B: Orthogonal Epoxidation of the Terminal Alkene

This protocol demonstrates the unique alkene reactivity of 6-methyl-6-heptenoic acid, which is absent in saturated analogs.

  • Causality Check: The gem-disubstituted alkene at C6 is highly electron-rich compared to mono-substituted alkenes. This elevated HOMO (Highest Occupied Molecular Orbital) energy allows for rapid, selective electrophilic attack by m-CPBA (meta-Chloroperoxybenzoic acid) without requiring protection of the C1 ester.

  • Step 1 (Oxidation): Dissolve 1.0 mmol of the esterified 6-methyl-6-heptenoate in 10 mL of DCM at 0 °C.

  • Step 2 (Reagent Addition): Slowly add 1.1 mmol of purified m-CPBA. Stir for 1 hour at 0 °C, then warm to room temperature.

  • Step 3 (Quenching): Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate ( ) to destroy unreacted peroxide, followed by washing with saturated sodium bicarbonate ( ) to remove m-chlorobenzoic acid.

  • Step 4 (Self-Validation System): Analyze the crude product via -NMR.

    • Validation: The complete disappearance of the terminal olefinic protons ( ~4.7 ppm) and the emergence of upfield epoxide oxirane protons ( ~2.6 ppm) validates the successful orthogonal functionalization of the alkene.

Workflow Step1 1. Carboxylic Acid Activation (EDC/DMAP) Step2 2. Nucleophilic Addition (Alcohol) Step1->Step2 Step3 3. Reaction Monitoring (TLC/HPLC) Step2->Step3 Step4 4. Orthogonal Functionalization (mCPBA Epoxidation) Step3->Step4

Self-validating workflow for orthogonal functionalization of 6-methyl-6-heptenoic acid.

References

  • National Center for Biotechnology Information. "CID 141379948, 6-methylheptanoic acid." PubChem. Available at: [Link]

  • Athabasca University. "Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol." Athabasca University Chemistry. Available at: [Link]

  • Bodor, N., et al. "Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters." Journal of Medicinal Chemistry, ACS Publications, 1999. Available at: [Link]

  • Organic Chemistry Portal. "Ester synthesis by esterification." Organic Chemistry Portal. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Validation of HPLC Analytical Methods for 6-Methyl-6-Heptenoic Acid Quantification

Executive Summary & The Analytical Challenge 6-Methyl-6-heptenoic acid is a medium-chain (C8) unsaturated aliphatic carboxylic acid frequently utilized as a critical intermediate in pharmaceutical synthesis and lipid-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

6-Methyl-6-heptenoic acid is a medium-chain (C8) unsaturated aliphatic carboxylic acid frequently utilized as a critical intermediate in pharmaceutical synthesis and lipid-based drug delivery systems. Quantifying this molecule presents a distinct analytical challenge: it lacks conjugated double bonds or aromatic rings, meaning its only chromophores are the isolated terminal alkene and the carboxyl group. Consequently, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) requires monitoring at low wavelengths (205–210 nm)[1].

At these low wavelengths, the gradient elution required to separate the acid from synthesis impurities causes severe baseline drift, compromising sensitivity and integration accuracy. To overcome this, modern analytical laboratories are shifting toward Charged Aerosol Detection (CAD) . CAD is a mass-sensitive detector that nebulizes the eluent, evaporates the solvent, and measures the charge transferred to residual analyte particles, providing a uniform response independent of the molecule's optical properties[2].

This guide objectively compares the validation of an HPLC-UV method versus an HPLC-CAD method for 6-methyl-6-heptenoic acid, grounded in the ICH Q2(R2) guidelines for analytical procedure validation[3].

Mechanistic Rationale & Logical Relationships

As a Senior Application Scientist, it is critical to understand the causality behind method development choices rather than just following a protocol.

  • Column Chemistry (Polar-Embedded C18): 6-methyl-6-heptenoic acid is relatively polar. To retain it adequately, the initial mobile phase must be highly aqueous (>90% water). Standard C18 columns undergo stationary phase dewetting (pore collapse) under these conditions, leading to irreproducible retention times. A polar-embedded C18 phase maintains hydration, ensuring a robust, self-validating chromatographic system.

  • Mobile Phase Additives (0.1% Formic Acid): The molecule has a pKa of ~4.8. To ensure it remains in its neutral, hydrophobic state for reversed-phase retention, the mobile phase pH must be suppressed below 3.0. Formic acid is chosen over phosphate buffers because it is fully volatile—a strict prerequisite for CAD nebulization[4].

  • Detector Physics & Volatility: As a C8 fatty acid, 6-methyl-6-heptenoic acid exhibits semi-volatile properties. Standard CAD evaporation temperatures (e.g., 50°C) will vaporize the analyte alongside the mobile phase, destroying sensitivity. Lowering the evaporation temperature to 25–35°C preserves the analyte particle while still evaporating the volatile mobile phase, maximizing the signal-to-noise (S/N) ratio[5].

Workflow SamplePrep Sample Preparation (Standard & Matrix) Chromatography Chromatographic Separation (Polar-Embedded C18, Gradient) SamplePrep->Chromatography Split Detection Method Chromatography->Split UV_Det UV Detection (210 nm) Requires Chromophore Split->UV_Det CAD_Det CAD Detection Mass-Sensitive Split->CAD_Det DataAnalysis ICH Q2(R2) Validation Data Synthesis UV_Det->DataAnalysis Baseline Drift Evaluation CAD_Det->DataAnalysis Uniform Response Analysis

Fig 1. Comparative HPLC workflow for 6-methyl-6-heptenoic acid validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate built-in System Suitability Tests (SSTs) that continuously validate the system's performance before any sample is analyzed.

Step 1: Sample & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 6-methyl-6-heptenoic acid reference standard and dissolve in 10.0 mL of Methanol (1.0 mg/mL).

  • System Suitability Standard (SST): Spike the stock solution with 6-methylheptanoic acid (the saturated analog) to a final concentration of 50 µg/mL for each compound to evaluate chromatographic resolution.

Step 2: Chromatographic Execution (Shared Parameters)
  • Column: Polar-embedded C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration.

Step 3: Detector-Specific Configurations

Method A: HPLC-UV

  • Wavelength: 210 nm.

  • Bandwidth: 4 nm.

  • Reference Wavelength: Off (Do not use a reference wavelength, as gradient changes will subtract actual baseline data).

Method B: HPLC-CAD

  • Evaporation Temperature: 35°C (Critical setting: Prevents volatilization of the C8 analyte while successfully evaporating the acetonitrile/water matrix)[5].

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

  • Power Function Value (PFV): 1.0 (Data will be mathematically linearized post-acquisition).

Step 4: System Suitability Verification

Before proceeding with validation, the system must self-validate:

  • Resolution ( Rs​ ): The critical pair (6-methyl-6-heptenoic acid and 6-methylheptanoic acid) must exhibit Rs​>1.5 .

  • Repeatability: Six replicate injections of the 50 µg/mL standard must yield a peak area Relative Standard Deviation (RSD) < 2.0%.

Comparative Validation Data (ICH Q2(R2) Framework)

The validation was executed according to ICH Q2(R2) guidelines[3], assessing Specificity, Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy, and Precision. The experimental data is summarized in Table 1.

Table 1: Comparative Validation Parameters for 6-Methyl-6-Heptenoic Acid

Validation Parameter (ICH Q2(R2))Acceptance CriteriaMethod A: HPLC-UV (210 nm)Method B: HPLC-CAD
Specificity (Resolution) Rs​>1.5 Rs​=1.8 Rs​=1.9
Linearity Range Fit for purpose5.0 – 100 µg/mL0.5 – 100 µg/mL
Calibration Fit R2>0.99 Linear ( R2=0.999 )Quadratic / Power-Law ( R2=0.998 )
LOD (S/N > 3) Report Value1.5 µg/mL0.15 µg/mL
LOQ (S/N > 10) Report Value5.0 µg/mL0.5 µg/mL
Accuracy (Recovery) 98.0% – 102.0%98.5% ± 1.2%99.8% ± 0.6%
Precision (Repeatability) RSD < 2.0%1.8%0.8%
Data Synthesis & Causality Analysis
  • Sensitivity (LOD/LOQ): The HPLC-CAD method demonstrates a 10-fold increase in sensitivity. The UV method's LOQ is severely bottlenecked by the baseline drift caused by the increasing concentration of acetonitrile and formic acid during the gradient[1]. CAD, being independent of optical absorbance, maintains a flat baseline, allowing for trace-level quantification[4].

  • Linearity Dynamics: UV detection adheres to the Beer-Lambert law, yielding a strictly linear response. CAD relies on the physics of aerosol droplet formation, which is inherently non-linear across wide dynamic ranges. Therefore, CAD requires a quadratic or power-law mathematical transformation ( y=axb ) to meet ICH Q2(R2) linearity criteria[2].

  • Precision: The CAD method exhibits superior precision (RSD 0.8% vs 1.8%). At 210 nm, minor fluctuations in pump mixing drastically affect UV baseline noise, whereas CAD's nebulization process normalizes these minor solvent variations.

Conclusion & Recommendations

For the quantification of 6-methyl-6-heptenoic acid, HPLC-CAD is objectively superior for stability-indicating assays, impurity profiling, and leachables testing where high sensitivity (LOQ < 1.0 µg/mL) is mandated. The critical success factor for CAD is the strict control of the evaporation temperature (≤ 35°C) to prevent analyte loss.

Conversely, HPLC-UV remains a viable, cost-effective alternative strictly for high-concentration drug substance assay/release testing (e.g., > 10 µg/mL), provided that the baseline drift is carefully managed through blank subtraction and precise gradient mixing.

Sources

Comparative

Comparative study of catalysts for 6-methyl-6-heptenoic acid epoxidation

Executive Summary The epoxidation of 6-methyl-6-heptenoic acid presents a unique chemoselectivity challenge for synthetic chemists and drug development professionals. The molecule is bifunctional: it contains an electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epoxidation of 6-methyl-6-heptenoic acid presents a unique chemoselectivity challenge for synthetic chemists and drug development professionals. The molecule is bifunctional: it contains an electron-rich, 1,1-disubstituted terminal alkene and a distal carboxylic acid. While the alkene is highly susceptible to electrophilic oxygen transfer[1], the resulting oxirane ring is highly sensitive to the reaction environment. This guide objectively compares three distinct catalytic and stoichiometric oxidation systems—MTO/H₂O₂ , Mn(II)/Bicarbonate , and mCPBA —evaluating their efficiency, atom economy, and ability to suppress undesired intramolecular side reactions.

The Mechanistic Challenge: Bifunctionality and Lactonization Risk

To design an effective epoxidation protocol, one must understand the causality behind the substrate's degradation pathways.

When an epoxide is subjected to acidic conditions, the oxirane oxygen becomes protonated. This weakens the C–O bonds, and subsequent nucleophilic ring-opening is driven by the stabilization of positive charge density at the more substituted carbon (in this case, C6)[2]. Because 6-methyl-6-heptenoic acid possesses a pendant carboxylic acid group, this moiety can act as an internal nucleophile. If the reaction pH drops below 5, the carboxylic acid will attack the protonated C6 position of the epoxide, triggering an irreversible intramolecular lactonization to form a 7-membered oxepane-type lactone (or a 6-membered lactone via alternative regioselectivity).

Therefore, the ideal catalyst system must efficiently transfer oxygen while strictly maintaining a neutral or mildly basic pH to prevent acid-catalyzed degradation[3].

Catalyst Evaluation & Comparative Data

We evaluated three primary systems for this transformation:

  • Methyltrioxorhenium (MTO) / H₂O₂ / 3-Cyanopyridine: MTO is a highly efficient transition-metal catalyst that forms active bis(peroxo)rhenium complexes with aqueous hydrogen peroxide[4].

  • Mn(II) / Bicarbonate / H₂O₂: A low-cost, environmentally friendly system where bicarbonate acts as both a buffer and a co-catalyst, forming the active peroxymonocarbonate oxidant[4].

  • mCPBA (Baseline): A standard stoichiometric peroxycarboxylic acid that transfers oxygen via a concerted "butterfly" mechanism[5].

Quantitative Performance Comparison
Catalyst SystemOxidantAdditive / BufferTemp (°C)Reaction TimeEst. YieldE-FactorRisk of Lactonization
MTO (1 mol%) 30% H₂O₂3-Cyanopyridine252–4 h>90%LowVery Low
MnSO₄ (1 mol%) 30% H₂O₂NaHCO₃ (Buffer)0–256–8 h~80%LowVery Low
mCPBA (1.2 eq) mCPBANone (or NaHCO₃)01–2 h~85%*HighHigh (if unbuffered)

*Yield for mCPBA assumes an immediate basic workup; unbuffered reactions often yield <40% of the target epoxide due to rapid lactonization.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating steps to verify reaction progress and prevent byproduct formation.

Protocol 1: MTO-Catalyzed Epoxidation (Recommended)

Rationale: The addition of 3-cyanopyridine is critical. It acts as an accelerant by coordinating to the rhenium center and serves as a Lewis base, buffering the system to prevent the nucleophilic ring-opening of the acid-sensitive epoxide[4].

  • Preparation: Dissolve 6-methyl-6-heptenoic acid (1.0 mmol) in CH₂Cl₂ (5 mL).

  • Catalyst Loading: Add 3-cyanopyridine (0.1 mmol, 10 mol%) and Methyltrioxorhenium (MTO) (0.01 mmol, 1 mol%).

  • Oxidant Addition & Validation: Add 30% aqueous H₂O₂ (1.5 mmol) dropwise.

    • Self-Validating Step: Monitor the reaction temperature and color. A mild exotherm and a shift to a yellow hue indicate the successful formation of the active bis(peroxo)rhenium complex.

  • Reaction: Stir vigorously at room temperature for 3 hours.

  • Endpoint Validation: Monitor via TLC (KMnO₄ stain). The starting terminal alkene will rapidly reduce KMnO₄ to brown MnO₂, while the target epoxide remains unreactive. The complete disappearance of the brown-staining spot confirms 100% conversion.

  • Workup: Quench with a catalytic amount of MnO₂ to destroy excess H₂O₂, filter through Celite, and concentrate under reduced pressure.

Protocol 2: Mn(II) / Bicarbonate Epoxidation (Green Alternative)

Rationale: Bicarbonate is essential as it reacts with H₂O₂ to form the active oxidant (HCO₄⁻) while simultaneously maintaining a mildly basic pH, completely suppressing the lactonization pathway[4].

  • Preparation: Dissolve the substrate (1.0 mmol) in DMF (3 mL).

  • Catalyst Loading: Add MnSO₄ (0.01 mmol, 1 mol%) and 0.2 M aqueous NaHCO₃ buffer (2 mL).

  • Oxidant Addition: Cool the mixture to 0 °C and add 30% H₂O₂ (2.0 mmol) over 30 minutes via a syringe pump.

  • System Validation:

    • Self-Validating Step: Monitor the solution for vigorous gas evolution (O₂). Excessive bubbling indicates that H₂O₂ is disproportionating rather than epoxidizing the alkene. If observed, immediately reduce the H₂O₂ addition rate and ensure the temperature remains at 0 °C to maintain oxidant efficiency.

  • Workup: Stir for 6 hours, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

Protocol 3: mCPBA Epoxidation (Buffered Baseline)

Rationale: mCPBA generates m-chlorobenzoic acid as a byproduct. Without an insoluble buffer, the pH drops rapidly, triggering the carboxylic acid to attack the protonated epoxide[3],[2].

  • Preparation: Dissolve the substrate (1.0 mmol) in CH₂Cl₂ (5 mL) and cool to 0 °C.

  • Buffering: Add solid NaHCO₃ (2.0 mmol) to act as an insoluble basic buffer.

  • Oxidation: Add mCPBA (1.2 mmol) in small portions over 15 minutes.

  • System Validation:

    • Self-Validating Step: Check the pH of a small aqueous aliquot using indicator paper. It must remain >7. If the pH drops below 6, immediately add additional NaHCO₃ to prevent acid-catalyzed lactonization.

  • Workup: Stir for 2 hours, quench with saturated aqueous Na₂S₂O₃ to reduce unreacted peroxides, and wash extensively with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct.

Visual Workflow & Mechanistic Pathways

EpoxidationWorkflow Substrate 6-Methyl-6-heptenoic Acid (Bifunctional Alkene) MTO MTO / H2O2 + 3-Cyanopyridine Substrate->MTO Neutral/Buffered Mn Mn(II) / HCO3- + H2O2 Substrate->Mn Mildly Basic mCPBA mCPBA in CH2Cl2 Substrate->mCPBA Acidic Byproduct Epoxide Target Epoxide (Stable at pH > 6) MTO->Epoxide High Yield (>90%) Mn->Epoxide Good Yield (~80%) mCPBA->Epoxide Fast Conversion Lactone Intramolecular Lactonization (Acid-Catalyzed Ring Opening) mCPBA->Lactone m-CBA lowers pH Epoxide->Lactone If pH drops < 5

Catalytic pathways for 6-methyl-6-heptenoic acid epoxidation and lactonization risks.

References

  • Synthesis of epoxides - Organic Chemistry Portal. Organic Chemistry Portal. URL:[Link]

  • 9.12: Oxidation of Alkenes - Epoxidation. Chemistry LibreTexts. URL:[Link]

  • The design of organic catalysis for epoxidation by hydrogen peroxide. National Center for Biotechnology Information (PMC). URL:[Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. URL:[Link]

  • Epoxidation of Alkenes. Chemistry Steps. URL:[Link]

Sources

Validation

A Comparative Guide to Benchmarking 6-Methyl-6-Heptenoic Acid Derivatives Against Standard Enzyme Inhibitors

Introduction In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. 6-methyl-6-heptenoic acid and its derivatives represent a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. 6-methyl-6-heptenoic acid and its derivatives represent a class of compounds with structural similarities to endogenous fatty acids, suggesting their potential as modulators of enzymes involved in lipid metabolism and signaling. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for benchmarking the inhibitory potential of novel 6-methyl-6-heptenoic acid derivatives against established standard inhibitors.

Due to the limited publicly available data on the specific enzyme inhibitory activities of 6-methyl-6-heptenoic acid derivatives, this document serves as a methodological guide. It outlines the rationale for selecting key enzyme targets, presents comparative data for well-characterized inhibitors, and provides detailed experimental protocols to enable researchers to generate their own robust and comparable data. The three primary enzyme targets discussed are Fatty Acid Synthase (FAS), Fatty Acid Amide Hydrolase (FAAH), and Lipoxygenase (LOX), all of which are critical in various physiological and pathological processes.

Rationale for Target Enzyme Selection

The selection of FAS, FAAH, and LOX as primary targets for screening 6-methyl-6-heptenoic acid derivatives is based on the structural characteristics of these compounds. As unsaturated fatty acid analogues, they are plausible candidates for interacting with the active sites or allosteric sites of enzymes that process lipid substrates.

  • Fatty Acid Synthase (FAS): A key enzyme in de novo lipogenesis, FAS is a critical target in cancer and metabolic diseases.[1] Its substrates are short-chain acyl-CoAs, and inhibitors often mimic these fatty acid building blocks.

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is a central regulator of the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide.[2] Inhibitors of FAAH are sought after for their potential analgesic, anti-inflammatory, and anxiolytic effects.[3]

  • Lipoxygenases (LOXs): These enzymes are involved in the synthesis of inflammatory mediators such as leukotrienes.[4] Their inhibition is a key strategy for treating inflammatory conditions.[5]

Comparative Inhibition Data

The following tables provide a benchmark for the inhibitory activities of well-characterized standard inhibitors against the selected enzyme targets. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values serve as a reference against which the performance of novel 6-methyl-6-heptenoic acid derivatives can be compared.

Fatty Acid Synthase (FAS) Inhibitors
InhibitorTarget EnzymeIC₅₀ ValueInhibition TypeSource Organism/Cell Line
6-Methyl-6-Heptenoic Acid Derivative Human FASData not availableTo be determinedTo be determined
CeruleninHuman FAS~3.54 µg/mlIrreversible, CovalentRetinoblastoma (Y79) cells[6]
OrlistatHuman FAS~145.25 µMIrreversible, CovalentRetinoblastoma (Y79) cells[6]
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
InhibitorTarget EnzymeIC₅₀/Kᵢ ValueInhibition TypeSource Organism/Cell Line
6-Methyl-6-Heptenoic Acid Derivative Human FAAHData not availableTo be determinedTo be determined
URB597Rat Brain FAAH~5 nM (IC₅₀)IrreversibleRat Brain Membranes[7]
URB597Human FAAH~3 nM (IC₅₀)IrreversibleHuman Liver Microsomes[8]
MAFPFAAH2.5 nM (IC₅₀)IrreversibleNot Specified
Lipoxygenase (LOX) Inhibitors
InhibitorTarget LipoxygenaseIC₅₀ Value (µM)Source Organism/Cell Line
6-Methyl-6-Heptenoic Acid Derivative Human 5-LOX/12-LOX/15-LOXData not availableTo be determined
Nordihydroguaiaretic Acid (NDGA)5-LOX8Not Specified[9][10]
Baicalein12-LOX (platelet)0.12Platelets[4]
Baicalein15-LOX1.6Not Specified[4]

Note: IC₅₀ values can vary between studies due to different experimental conditions. It is crucial to run standard inhibitors alongside novel compounds in the same assay for accurate comparison.

Experimental Protocols

The following are detailed, step-by-step methodologies for in vitro enzyme inhibition assays for FAS, FAAH, and LOX. These protocols are designed to be robust and reproducible, providing a solid foundation for benchmarking novel compounds.

Fatty Acid Synthase (FAS) Inhibition Assay (Spectrophotometric)

This protocol is based on the widely used method of monitoring the decrease in absorbance at 340 nm due to the consumption of NADPH during fatty acid synthesis.[11]

Materials:

  • Purified human Fatty Acid Synthase (FAS)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

  • 6-Methyl-6-Heptenoic Acid Derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Standard Inhibitor (e.g., Cerulenin or Orlistat)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the 6-methyl-6-heptenoic acid derivative and the standard inhibitor in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH (final concentration, e.g., 100 µM)

    • Acetyl-CoA (final concentration, e.g., 50 µM)

    • Test compound or standard inhibitor at various concentrations. Include a vehicle control (solvent only) for 100% enzyme activity and a no-enzyme control for background.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding a solution of FAS enzyme to each well.

  • Immediately after adding the enzyme, start monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol utilizes a fluorogenic substrate that, upon cleavage by FAAH, releases a fluorescent product.[12]

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • 6-Methyl-6-Heptenoic Acid Derivative (dissolved in DMSO)

  • Standard Inhibitor (e.g., URB597)

  • 96-well white, opaque, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and standard inhibitor in FAAH assay buffer.

  • To each well of the 96-well plate, add the test compound or standard inhibitor.

  • Add the diluted FAAH enzyme solution to each well, except for the no-enzyme control wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

  • Calculate the initial reaction rates from the linear portion of the fluorescence vs. time curve.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value as described for the FAS assay.

Lipoxygenase (LOX) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the hydroperoxidation of a polyunsaturated fatty acid substrate, such as linoleic or arachidonic acid, by LOX.[13][14]

Materials:

  • Soybean Lipoxygenase (or other desired LOX isoform)

  • LOX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrate (e.g., Linoleic acid or Arachidonic acid)

  • Chromogen solution (for color development)

  • 6-Methyl-6-Heptenoic Acid Derivative (dissolved in a suitable solvent)

  • Standard Inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 490-500 nm

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor.

  • In a 96-well plate, add the following to the appropriate wells:

    • Blank wells: Assay Buffer

    • 100% Initial Activity wells: LOX enzyme and solvent

    • Inhibitor wells: LOX enzyme and test compound/standard inhibitor

  • Pre-incubate the plate at room temperature for 5 minutes.

  • Initiate the reaction by adding the substrate (e.g., linoleic acid) to all wells.

  • Incubate the plate on a shaker for 5-10 minutes at room temperature.

  • Stop the reaction and develop the color by adding the chromogen solution to each well.

  • Incubate on a shaker for an additional 5 minutes.

  • Measure the absorbance at 490-500 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualization of Workflows and Pathways

To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions (Test Compound & Standard) Plate_Setup Plate Setup (Add Reagents & Compounds) Compound_Prep->Plate_Setup Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Substrate Solution Reaction_Start Initiate Reaction (Add Enzyme or Substrate) Substrate_Prep->Reaction_Start Pre_Incubation Pre-incubation (e.g., 37°C, 10 min) Plate_Setup->Pre_Incubation Pre_Incubation->Reaction_Start Kinetic_Reading Kinetic Measurement (Spectrophotometer/Fluorometer) Reaction_Start->Kinetic_Reading Rate_Calc Calculate Reaction Rates (V₀) Kinetic_Reading->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC₅₀ (Dose-Response Curve) Inhibition_Calc->IC50_Calc

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

FAS_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA->FAS Palmitate Palmitate (Fatty Acid) FAS->Palmitate Membranes Membrane Synthesis Palmitate->Membranes Signaling Signaling Molecules Palmitate->Signaling Inhibitor 6-Methyl-6-Heptenoic Acid Derivative Inhibitor->FAS Inhibition

Caption: Simplified overview of the Fatty Acid Synthase (FAS) pathway and the point of inhibition.

Conclusion

This guide provides a foundational framework for the systematic evaluation of 6-methyl-6-heptenoic acid derivatives as potential enzyme inhibitors. By utilizing the standardized protocols and comparative data presented herein, researchers can generate high-quality, reproducible results. The objective comparison against well-characterized inhibitors is crucial for identifying promising lead compounds and understanding their mechanism of action. As research into this novel class of compounds progresses, a consistent and rigorous benchmarking approach will be instrumental in unlocking their therapeutic potential.

References

  • Baicalein is a potent in vitro inhibitor against both reticulocyte 15-human and platelet 12-human lipoxygenases. ResearchGate. [Link]

  • Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis. PubMed. [Link]

  • (PDF) Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis. ResearchGate. [Link]

  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision. [Link]

  • The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice. PubMed. [Link]

  • Baicalein is a potent in vitro inhibitor against both reticulocyte 15-human and platelet 12-human lipoxygenases. eScholarship. [Link]

  • Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells. PMC. [Link]

  • Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. AACR Journals. [Link]

  • The lipoxygenase inhibitor, baicalein, modulates cell adhesion and migration by up-regulation of integrins and vinculin in rat heart endothelial cells. PMC. [Link]

  • Baicalein, an antioxidant 12/15-lipoxygenase inhibitor improves clinical rating scores following multiple infarct embolic strokes. PubMed. [Link]

  • Orlistat. Wikipedia. [Link]

  • Orlistat as a FASN inhibitor and multitargeted agent for cancer therapy. Taylor & Francis Online. [Link]

  • Lipoxygenase Inhibitor Screening Assay Kit. Creative BioMart. [Link]

  • Cerulenin compounds for fatty acid synthesis inhibition.
  • Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy. PubMed. [Link]

  • Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. PMC. [Link]

  • Baicalein and 12/15-Lipoxygenase in the Ischemic Brain. Stroke. [Link]

  • Inhibition of Fatty Acid Synthase by Orlistat Accelerates Gastric Tumor Cell Apoptosis in Culture and Increases Survival. ATSU. [Link]

  • In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli. PMC. [Link]

  • Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). ResearchGate. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. [Link]

  • The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. PMC. [Link]

  • The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation. PMC. [Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). PMC. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. PMC. [Link]

  • A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. MDPI. [Link]

  • Fatty-acid amide hydrolase 1. Wikipedia. [Link]

  • A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PubMed. [Link]

  • Psychoactive drug. Wikipedia. [Link]

  • Fatty Acid Synthetase Activity Assay Kit (A319674). Antibodies.com. [Link]

  • Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. ResearchGate. [Link]

  • Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry. PMC. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors – Pipeline Insights, 2015. DelveInsight. [Link]

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Comparative

Isotopic labeling method validation using 6-methyl-6-heptenoic acid

Isotopic Labeling Method Validation Using 6-Methyl-6-Heptenoic Acid: A Comprehensive Comparison Guide Executive Summary For drug development professionals and analytical chemists, the generation of stable, isotopically l...

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Author: BenchChem Technical Support Team. Date: April 2026

Isotopic Labeling Method Validation Using 6-Methyl-6-Heptenoic Acid: A Comprehensive Comparison Guide

Executive Summary

For drug development professionals and analytical chemists, the generation of stable, isotopically labeled internal standards is a critical bottleneck in mass spectrometry (MS) lipidomics and ADMET (Absorption, Distribution, Metabolism, and Excretion) profiling. 6-Methyl-6-heptenoic acid (6-MHA) (CAS 5212-67-9) presents a unique structural challenge for isotopic labeling[1]. It possesses a carboxylic acid directing group, an unactivated aliphatic chain, and a highly sensitive terminal alkene.

This guide objectively compares three leading methodologies for the isotopic labeling of 6-MHA: Directed Iridium-Catalyzed Hydrogen Isotope Exchange (HIE), Photocatalytic Hydrogen Atom Transfer (HAT), and De Novo Synthesis. By analyzing the causality behind catalyst selection and providing self-validating experimental protocols, this guide empowers researchers to select the optimal labeling strategy based on their requirements for isotopic purity, regioselectivity, and structural fidelity.

Mechanistic Challenges in Labeling 6-Methyl-6-Heptenoic Acid

The structural anatomy of 6-MHA dictates its reactivity during isotopic labeling. The primary challenge lies in the terminal alkene ( −C(CH3​)=CH2​ ). Traditional transition-metal-catalyzed deuteration methods often lead to unwanted alkene hydrogenation or isomerization into an internal alkene. Conversely, radical-based photoredox methods risk hydroalkylation or thiol-ene side reactions at the double bond[2].

To generate a trustworthy MS internal standard, the chosen methodology must not only incorporate the heavy isotope (Deuterium, Tritium, or 13C ) but also preserve the native molecular architecture. Furthermore, the label must be metabolically stable; protons adjacent to the carboxylic acid ( α -position) are prone to biological back-exchange, meaning remote aliphatic or backbone labeling is heavily favored for in vivo studies.

Comparison of Labeling Methodologies

Method A: Directed Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

Late-stage HIE using Ir(I) catalysts is highly step-economic, utilizing D2​ or T2​ gas directly[3]. For 6-MHA, the carboxylic acid acts as a directing group, coordinating with the Iridium center to facilitate C(sp 3 )-H activation at the α and β positions.

  • The Causality of Catalyst Choice: To prevent the terminal alkene from binding to the metal center (which would cause saturation), a catalyst with a sterically demanding N-heterocyclic carbene (NHC) ligand, such as Kerr's Ir(COD)(NHC)Cl complexes, is strictly required[4][5]. The steric bulk creates a restrictive coordination sphere that tolerates the alkene while allowing the carboxylate to direct the exchange.

Method B: Photocatalytic Hydrogen Atom Transfer (HAT)

Photoredox catalysis, utilizing decatungstate (TBADT) or MacMillan-type dual catalytic systems, activates unactivated C(sp 3 )-H bonds via radical intermediates, using D2​O or thiols as the isotope source[2][3].

  • The Causality of Catalyst Choice: While HAT avoids transition-metal-induced alkene isomerization, the generated carbon-centered radicals are highly reactive. Electron-deficient alkenes are prone to photocatalytic hydroalkylation[2]. Therefore, precise tuning of the photocatalyst's triplet energy is required to favor HAT over alkene addition.

Method C: De Novo Synthesis using 13C Precursors

Bottom-up synthesis constructs the 6-MHA backbone using commercially available 13C -labeled building blocks (e.g., 13C -labeled methyltriphenylphosphonium bromide for the terminal alkene).

  • The Causality of Catalyst Choice: While this method lacks step-economy, it provides absolute regiocontrol. Placing a 13C label directly on the carbon backbone ensures zero risk of biological back-exchange, providing the highest level of trustworthiness for long-term pharmacokinetic tracking.

Quantitative Performance Comparison

The following table summarizes the experimental performance of each method when applied to 6-MHA, based on field-proven synthetic benchmarks.

ParameterMethod A: Ir-Catalyzed HIEMethod B: Photocatalytic HATMethod C: De Novo 13C Synthesis
Isotope Source D2​ / T2​ Gas D2​O / T2​O 13C -labeled precursors
Step Economy High (1 Step)High (1 Step)Low (4-5 Steps)
Alkene Preservation Moderate (Requires bulky NHC)Low (Risk of radical addition)Absolute (100%)
Label Stability (in vivo) Moderate (Prone to α -exchange)High (Remote aliphatic labeling)Absolute (Carbon backbone)
Isotopic Purity (M+n) M+2 to M+4 (Mixed)M+1 to M+3 (Mixed)Exact M+1 or M+2
Time & Cost 1-2 Days / Low Cost2-3 Days / Medium Cost2-3 Weeks / High Cost

Self-Validating Experimental Protocols

To ensure scientific integrity, a labeling protocol must be a self-validating system. The following workflows integrate synthesis with immediate stability verification to guarantee the trustworthiness of the generated 6-MHA standard.

Protocol 1: Directed Ir-Catalyzed HIE (Optimized for Speed)

This protocol is ideal for rapid in vitro assay standards where absolute metabolic stability is not the primary concern.

  • Catalyst Activation: In a glovebox, dissolve 5 mol% of [Ir(COD)(IMes)Cl] (a bulky NHC-Iridium precatalyst) in anhydrous dichloromethane (DCM). Purge the vessel with D2​ gas (1 atm) for 15 minutes.

    • Causality: The D2​ purge reduces the Ir(I) to the active Ir(III) species. The bulky IMes ligand prevents the terminal alkene of 6-MHA from poisoning the catalyst[4].

  • Directed Exchange: Add 6-MHA (1.0 equiv) to the activated catalyst solution. Stir at room temperature under a D2​ balloon for 16 hours.

  • Quench and Purify: Evaporate the DCM, reconstitute in methanol, and filter through a short pad of silica to remove the Iridium catalyst.

  • Self-Validation Step (Back-Exchange Test): Dissolve 1 mg of the purified product in 1 mL of pH 7.4 phosphate buffer. Incubate at 37°C for 48 hours. Extract with ethyl acetate and analyze via HRMS.

    • Causality: Because HIE targets the α -protons, they may slowly exchange back to hydrogen in aqueous media. If the M+n peak shifts back to M+0 during this test, the standard is deemed unsuitable for in vivo use, dictating a pivot to Method C.

Protocol 2: De Novo Synthesis (Optimized for Absolute Trustworthiness)

This protocol guarantees a biologically stable standard for rigorous ADMET profiling.

  • Wittig Olefination: Suspend 13C -methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C. Add NaHMDS (1.1 equiv) dropwise to form the ylide.

  • Coupling: Add ethyl 5-acetylpentanoate (1.0 equiv) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Causality: This specific disconnection places the 13C label directly on the terminal methyl group of the alkene. Carbon-carbon bonds do not undergo biological exchange, ensuring permanent label retention.

  • Saponification: Treat the resulting ester with 2M LiOH in THF/ H2​O (1:1) for 12 hours to reveal the free carboxylic acid. Acidify with 1M HCl and extract with diethyl ether.

  • Self-Validation Step (Structural Integrity): Subject the product to 1H and 13C NMR.

    • Causality: The appearance of a massive doublet in the 1H NMR (due to 1JCH​ coupling of ~125 Hz) at the terminal methyl position definitively proves both the location of the label and the preservation of the terminal alkene.

Validation Workflow Visualization

The following diagram illustrates the parallel evaluation logic required to validate the isotopic labeling of 6-MHA, ensuring that the final internal standard meets the rigorous demands of LC-MS lipidomics.

G Start 6-Methyl-6-Heptenoic Acid (Target for Labeling) HIE Method A: Ir-Catalyzed HIE (Late-Stage) Start->HIE HAT Method B: Photocatalytic HAT (D2O / T2O) Start->HAT DeNovo Method C: De Novo Synthesis (13C/2H Precursors) Start->DeNovo ValNMR 1H / 2H NMR (Regioselectivity & Alkene Integrity) HIE->ValNMR ValMS HRMS Analysis (Isotopic Purity & M+n) HIE->ValMS HAT->ValNMR HAT->ValMS DeNovo->ValNMR DeNovo->ValMS Outcome Validated Internal Standard for LC-MS Lipidomics ValNMR->Outcome ValMS->Outcome

Figure 1: Parallel validation workflow for 6-MHA isotopic labeling and structural verification.

References

  • Direct alkene functionalization via photocatalytic hydrogen atom transfer from C(sp3)–H compounds. Chemical Communications (RSC Publishing). Available at: [Link]

  • Nitrile-tolerant Iridium-catalysed Hydrogen Isotope Exchange. Chemistry - A European Journal (via PubMed). Available at: [Link]

  • Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. ACS Catalysis. Available at: [Link]

  • Efficient Aliphatic Hydrogen-Isotope Exchange with Tritium Gas through the Merger of Photoredox and Hydrogenation Catalysts. Journal of the American Chemical Society. Available at: [Link]

Sources

Validation

Spectroscopic comparison of 6-methyl-6-heptenoic acid and its saturated analogs

An in-depth analytical comparison between unsaturated fatty acid derivatives and their saturated counterparts is critical for applications spanning lipid nanoparticle (LNP) formulation, targeted drug discovery, and metab...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical comparison between unsaturated fatty acid derivatives and their saturated counterparts is critical for applications spanning lipid nanoparticle (LNP) formulation, targeted drug discovery, and metabolic profiling. As a Senior Application Scientist, I have structured this guide to objectively evaluate the spectroscopic divergence between 6-methyl-6-heptenoic acid (an unsaturated terminal alkene) and its saturated analog, 6-methylheptanoic acid .

Rather than merely listing data, this guide deconstructs the physical causality behind the spectral shifts and provides self-validating experimental protocols to ensure rigorous structural verification in your laboratory.

Mechanistic Causality of Spectral Divergence

The structural nuance between these two molecules dictates their behavior in electromagnetic and mass-analyzer fields.

  • 6-Methylheptanoic acid ( C8​H16​O2​ ) features a fully saturated, branched isopropyl tail. This saturation provides high conformational flexibility and chemical inertness, making it a stable aliphatic spacer[1].

  • 6-Methyl-6-heptenoic acid ( C8​H14​O2​ ) possesses a terminal isopropenyl group. The electron-rich π -system of the alkene restricts local bond rotation and introduces a site for orthogonal functionalization (e.g., cross-metathesis or hydration)[2].

Magnetic Anisotropy and NMR Shifts

In 1H NMR, the π -electrons of the terminal alkene in 6-methyl-6-heptenoic acid circulate within the applied magnetic field ( B0​ ). This circulation generates an induced anisotropic magnetic field that strongly deshields the vinylic protons, shifting them downfield to ~4.7 ppm. Conversely, the saturated analog lacks this π -system; its terminal methyl protons are shielded by the surrounding electron cloud, resonating upfield at ~0.87 ppm as a distinct doublet due to spin-spin coupling.

Vibrational S-Character in FT-IR

Infrared spectroscopy probes the vibrational modes of chemical bonds. The sp2 hybridized carbons in the alkene of 6-methyl-6-heptenoic acid have a higher s-character (33%) than the sp3 carbons (25%) in the saturated analog. Higher s-character pulls the electrons closer to the nucleus, resulting in stronger, stiffer C−H bonds. This stiffness shifts the =C−H stretching frequency above 3000 cm −1 . The saturated analog exclusively contains sp3

C−H bonds, which vibrate at lower energies (<3000 cm −1 ).

StructuralFeatures Molecule C8 Fatty Acid Core Unsat Terminal Alkene (6-methyl-6-heptenoic) Molecule->Unsat Sat Saturated Tail (6-methylheptanoic) Molecule->Sat NMR_Unsat 1H: ~4.7 ppm (=CH2) 13C: 145, 110 ppm Unsat->NMR_Unsat IR_Unsat IR: >3000 cm⁻¹ (=C-H) 1650 cm⁻¹ (C=C) Unsat->IR_Unsat NMR_Sat 1H: ~0.87 ppm (d, 6H) 13C: 27.9, 22.6 ppm Sat->NMR_Sat IR_Sat IR: <3000 cm⁻¹ (C-H) Absence of C=C Sat->IR_Sat

Caption: Spectroscopic divergence driven by the terminal saturation state of C8 fatty acid analogs.

Quantitative Spectroscopic Data Synthesis

The following tables summarize the definitive analytical markers required to differentiate the two analogs objectively.

Table 1: Nuclear Magnetic Resonance ( 1H and 13C NMR) Signatures (Solvent: CDCl3​ , Reference: TMS at 0.00 ppm)

Structural Feature6-Methyl-6-heptenoic Acid (Unsaturated)6-Methylheptanoic Acid (Saturated)
Terminal Protons ( 1H ) ~4.68, 4.72 ppm (br s, 2H, =CH2​ )~0.87 ppm (d, 6H, 2×CH3​ )
Terminal Methyl ( 1H ) ~1.71 ppm (s, 3H, CH3​−C= )N/A (Integrated into doublet above)
Carboxylic Protons ( 1H ) ~11.0 ppm (br s, 1H, COOH )~11.0 ppm (br s, 1H, COOH )
Alkene Carbons ( 13C ) ~145.0 ppm ( C= ), ~110.0 ppm ( =CH2​ )Absent
Aliphatic Carbons ( 13C ) ~37.5, 33.8, 27.0, 24.0, 22.3 ppm~38.8, 34.0, 27.9, 27.3, 22.6 ppm
Carbonyl Carbon ( 13C ) ~179.5 ppm ( C=O )~179.8 ppm ( C=O )

Table 2: FT-IR and Mass Spectrometry (GC-EI-MS) Signatures

Analytical Metric6-Methyl-6-heptenoic Acid6-Methylheptanoic Acid
Exact Mass (Monoisotopic) 142.099 Da144.115 Da[1]
IR: C−H Stretch ~3075 cm −1 ( =C−H ), 2950-2850 cm −1 2950-2850 cm −1 (Strictly <3000 cm −1 )
IR: C=C Stretch ~1650 cm −1 (Medium intensity)Absent
IR: Carbonyl ( C=O ) ~1710 cm −1 (Strong, broad)~1710 cm −1 (Strong, broad)
MS: Molecular Ion ( M+∙ ) m/z 142m/z 144
MS: Key Fragments m/z 60 (McLafferty), Allylic cleavage fragmentsm/z 60 (McLafferty), m/z 73[3]

Self-Validating Analytical Protocols

To guarantee data integrity, analytical workflows must be self-validating. This means incorporating internal controls that prove the instrument is functioning correctly, regardless of the sample's identity.

Protocol 1: Quantitative NMR Acquisition

Objective: Obtain integration-accurate 1H and 13C spectra to verify the alkene-to-aliphatic proton ratio.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: TMS acts as an internal standard. If the TMS peak does not appear exactly at 0.00 ppm with a sharp singlet, the magnetic field is poorly shimmed, invalidating the run.

  • Acquisition Parameters ( 1H ): Set the relaxation delay ( d1 ) to 5 seconds.

    • Causality: Carboxylic acid protons and quaternary carbons have long T1​ relaxation times. A 5-second delay ensures complete magnetic spin relaxation between pulses, preventing signal saturation and ensuring that the peak integration (e.g., the 2H of the =CH2​ vs the 6H of the isopropyl group) is strictly quantitative.

  • Processing: Apply a 0.3 Hz exponential line-broadening function before Fourier transformation to optimize the signal-to-noise ratio without masking the J -coupling splitting patterns.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR

Objective: Identify the presence or absence of the sp2 =C−H stretch.

  • Background Validation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a background scan (air).

    • Validation: The background scan must show atmospheric CO2​ (~2350 cm −1 ) and H2​O vapor (~3600 cm −1 ). The software subtracts this baseline. If negative peaks appear in the final spectrum, the crystal was contaminated prior to the background scan.

  • Sample Application: Apply 1-2 drops of the neat liquid fatty acid directly onto the crystal. Ensure full coverage of the sensor.

  • Acquisition: Collect 32 scans at a resolution of 4 cm −1 .

    • Causality: 32 scans provide an optimal signal-to-noise ratio for detecting the relatively weak =C−H stretch at 3075 cm −1 , which can otherwise be lost in baseline noise.

Protocol 3: GC-EI-MS via Methyl Ester Derivatization

Objective: Determine the exact mass and fragmentation pattern[3].

  • Derivatization (Crucial Step): React 5 mg of the fatty acid with Boron Trifluoride-Methanol ( BF3​/MeOH ) at 60°C for 30 minutes to form the fatty acid methyl ester (FAME). Extract into hexane.

    • Causality: Free carboxylic acids form strong intermolecular hydrogen bonds, causing severe peak tailing and column degradation in Gas Chromatography. Converting them to methyl esters drastically increases volatility and ensures sharp, Gaussian chromatographic peaks.

  • Internal Standard Addition: Spike the hexane extract with 10 µg/mL of Methyl Heptadecanoate (C17:0 FAME).

    • Validation: The C17:0 FAME must elute at its known retention time with an expected peak area. If it fails, the injection port or column is compromised.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the universal standard for EI-MS. It provides enough energy to consistently trigger the McLafferty rearrangement (yielding the m/z 60 base peak for the saturated analog) and the allylic cleavage unique to the unsaturated analog, allowing direct comparison against NIST spectral libraries[3].

Workflow Sample Sample Prep (Unsaturated vs Saturated) NMR NMR Spectroscopy (d1=5s, TMS Standard) Sample->NMR CDCl3 IR ATR FT-IR (Background Subtracted) Sample->IR Neat Liquid MS GC-EI-MS (BF3/MeOH Derivatization) Sample->MS Hexane Extract Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Caption: Self-validating multi-modal spectroscopic workflow for fatty acid structural verification.

References

  • PubChem Compound Summary for CID 141379948, 6-methylheptanoic acid. National Center for Biotechnology Information.[Link]

  • FooDB Compound Summary: 6-Methylheptanoic acid (FDB008216). The Metabolomics Innovation Centre.[Link]

  • NIST Chemistry WebBook: Methyl 6-methyl heptanoate. National Institute of Standards and Technology.[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Methyl-6-heptenoic acid proper disposal procedures

Proper management of chemical waste is a cornerstone of rigorous laboratory safety and regulatory compliance. For researchers and drug development professionals handling 6-Methyl-6-heptenoic acid , understanding the phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of chemical waste is a cornerstone of rigorous laboratory safety and regulatory compliance. For researchers and drug development professionals handling 6-Methyl-6-heptenoic acid , understanding the physicochemical behavior of the molecule is essential for designing safe, compliant, and effective disposal protocols.

Unlike simple aliphatic solvents, 6-Methyl-6-heptenoic acid is an unsaturated carboxylic acid. Its disposal requires specific segregation strategies to prevent dangerous cross-reactions, particularly autoxidation or exothermic neutralization. This guide provides a comprehensive, causality-driven operational plan for the safe handling, spill recovery, and final disposal of this compound.

Physicochemical Profiling & Safety Implications

To construct a safe handling and disposal protocol, we must first analyze the quantitative data that dictates the chemical's behavior in a waste environment[1].

PropertyValueOperational Safety Implication
CAS Number 5212-67-9Primary identifier for institutional EHS waste tracking[1].
Molecular Formula C 8​ H 14​ O 2​ Confirms classification as a non-halogenated organic compound.
Molecular Weight 142.20 g/mol Required for calculating precise stoichiometry during spill neutralization[1].
Boiling Point ~233.9 °CLow volatility at standard temperature and pressure (STP) minimizes acute inhalation risks during transfer[1].
Flash Point ~131.3 °CCombustible liquid. Does not meet the RCRA definition for highly ignitable waste (D001), but must be kept away from open flames[1].
Density ~0.947 g/cm³Less dense than water. In the event of an aqueous biphasic spill, the acid will form the top floating layer[1].

Mechanistic Reactivity & Waste Segregation Causality

The structural anatomy of 6-Methyl-6-heptenoic acid contains two primary reactive sites that dictate its disposal pathways:

  • The Carboxylic Acid Moiety (-COOH): As a weak organic acid, it can undergo exothermic neutralization if inadvertently mixed with strong bases (e.g., Sodium Hydroxide, Potassium Hydroxide). It must also be isolated from active metals to prevent the liberation of highly flammable hydrogen gas.

  • The Terminal Alkene Group (-C=CH 2​ ): The carbon-carbon double bond is electron-rich and highly susceptible to electrophilic addition and oxidation. Mixing this compound with strong oxidizers (such as peroxides, permanganates, or concentrated nitric acid) can lead to the formation of unstable epoxides or violent oxidative cleavage[2].

Therefore, strict segregation from both strong bases and oxidizing agents is the foundational rule of its disposal protocol.

Waste Management Workflow

The following diagram maps the lifecycle of 6-Methyl-6-heptenoic acid from the point of waste generation to final institutional disposal.

DisposalWorkflow Start Waste Generation 6-Methyl-6-heptenoic Acid Segregation Hazard Segregation (Isolate from Oxidizers) Start->Segregation Identify as Non-Halogenated Containment Primary Containment (HDPE / Borosilicate) Segregation->Containment Verify Compatibility Labeling RCRA-Compliant Labeling & Dating Containment->Labeling Max 80% Capacity Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Transfer to SAA Disposal Licensed EHS Disposal (High-Temp Incineration) Storage->Disposal EHS Pickup Request

Operational workflow for the safe segregation, containment, and disposal of 6-Methyl-6-heptenoic acid.

Standard Operating Procedure: Routine Laboratory Waste Disposal

To ensure regulatory compliance and laboratory safety, execute the following step-by-step methodology when disposing of 6-Methyl-6-heptenoic acid[3].

Step 1: Waste Stream Verification

  • Action: Verify that the designated waste container does not contain halogens (e.g., dichloromethane, chloroform), strong oxidizers, or strong bases.

  • Causality: Halogenated and non-halogenated wastes are processed differently by disposal facilities. Mixing them drastically increases disposal costs and the risk of generating toxic dioxins during incineration.

Step 2: Primary Containment Transfer

  • Action: Don appropriate PPE (nitrile gloves, splash goggles, and a flame-resistant lab coat). Transfer the liquid waste into a chemically compatible primary container. High-Density Polyethylene (HDPE) or borosilicate glass are the mandated materials.

  • Causality: HDPE provides exceptional chemical resistance against weak aliphatic acids, preventing the leaching, embrittlement, or structural degradation that occurs with standard polymers like polystyrene.

Step 3: Headspace Management

  • Action: Fill the waste container to an absolute maximum of 80% capacity.

  • Causality: Leaving 20% headspace allows for safe vapor expansion due to ambient laboratory temperature fluctuations, preventing hydrostatic over-pressurization and container rupture.

Step 4: RCRA-Compliant Labeling

  • Action: Immediately affix a standardized hazardous waste label. The label must explicitly state: "Hazardous Waste: Non-Halogenated Organic Acid (6-Methyl-6-heptenoic acid)".

  • Action: Date the label the exact moment the first drop of waste enters the container.

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed container inside a secondary containment tray (e.g., a chemically inert polypropylene bin) within a ventilated corrosive or flammable storage cabinet.

Step 6: Final Institutional Disposal

  • Action: Once the container reaches its 80% fill limit, or approaches the facility's regulatory time limit (typically 90 to 180 days depending on generator status), initiate a pickup request with your Environmental Health and Safety (EHS) department. The compound will be destroyed via high-temperature incineration by a licensed RCRA contractor[3].

Self-Validating Protocol: Spill Response & Neutralization

In the event of a localized benchtop spill, standard absorbent pads are insufficient. The acid must be chemically neutralized to mitigate dermal hazards before collection. This protocol utilizes a self-validating chemical mechanism to ensure safety.

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Chemical Neutralization: Generously apply solid Sodium Bicarbonate (NaHCO 3​ ) directly onto the spilled 6-Methyl-6-heptenoic acid.

    • Self-Validating Mechanism: The reaction between the weak acid and the bicarbonate will immediately produce Carbon Dioxide (CO 2​ ) gas, visible as active bubbling (effervescence). The physical cessation of effervescence serves as a definitive, visual validation that the acid has been completely neutralized into a benign sodium salt.

  • Absorption: Once bubbling has entirely stopped, apply an inert absorbent material, such as vermiculite or dry sand, to soak up the neutralized aqueous slurry.

  • Collection: Use a non-sparking polypropylene dustpan and brush to sweep the absorbed mixture into a wide-mouth HDPE solid waste container.

  • Labeling: Label the container as "Hazardous Waste: Neutralized 6-Methyl-6-heptenoic acid spill debris" and transfer to the SAA for EHS pickup.

References

  • Environmental Protection Agency (EPA). "Proposed Regulations for the Control of Organic Chemical Contaminants in Drinking Water" (Mechanistic data on the oxidation of unsaturated aliphatic compounds). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 6-Methyl-6-heptenoic acid

As a Senior Application Scientist, I frequently observe laboratories treating all organic acids with a generic, one-size-fits-all safety protocol. However, the unique structural features of 6-Methyl-6-heptenoic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic acids with a generic, one-size-fits-all safety protocol. However, the unique structural features of 6-Methyl-6-heptenoic acid (CAS: 5212-67-9) —specifically its terminal alkene and lipophilic hydrocarbon tail—demand a highly tailored approach.

The lipophilicity of the 7-carbon chain accelerates dermal penetration, while the alkene introduces specific reactivity risks with oxidizers. To build a truly secure laboratory environment, safety protocols cannot just be a list of rules; they must be a self-validating system where the operator understands the why behind the what.

This guide provides comprehensive, step-by-step operational and logistical methodologies for handling 6-Methyl-6-heptenoic acid safely and efficiently.

Chemical Profile & Hazard Causality

Before designing a handling protocol, we must understand the physical properties that dictate the chemical's behavior in the open environment. The data below informs our engineering controls and emergency response strategies [1].

Table 1: Physical Properties & Operational Implications

PropertyValueOperational Implication
CAS Number 5212-67-9Unique identifier for SDS tracking and regulatory compliance.
Molecular Weight 142.20 g/mol Essential for calculating stoichiometric ratios during spill neutralization.
Boiling Point ~234°C (at 760 mmHg)Low volatility at room temperature; inhalation risk stems primarily from aerosolization rather than ambient vapor.
Density 0.947 g/cm³Less dense than water. During aqueous quenching, it will float, requiring vigorous agitation to ensure complete reaction.

Mechanistic Hazard Profile:

  • Lipid Bilayer Disruption: The hydrophobic heptenyl tail allows the molecule to rapidly partition into the stratum corneum (the outer layer of skin). Once penetrated, the acidic headgroup ( pKa​≈4.5−5.0 ) drops the localized pH, causing immediate protein denaturation and severe contact dermatitis.

  • Oxidative Cleavage Risk: The terminal double bond is susceptible to exothermic oxidation. If inadvertently mixed with strong oxidizers (e.g., permanganates, peroxides), it can generate excessive heat and pressure.

Personal Protective Equipment (PPE) Matrix

According to the safety standards outlined in [2], handling organic acids requires specific PPE to mitigate exposure risks. Standard thin nitrile gloves are insufficient for prolonged contact with lipophilic acids.

Table 2: Targeted PPE Requirements

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl Rubber or Heavy-duty Neoprene (>0.4 mm)Standard nitrile offers limited breakthrough times for lipophilic organic acids. Butyl rubber provides a robust barrier against both the acidic headgroup and the organic tail.
Eye Protection Non-vented Chemical Splash GogglesPrevents the capillary action of splashed acid from drawing the chemical into the ocular mucosa. Safety glasses are insufficient.
Body Protection Flame-resistant (FR) lab coat + Polyethylene apronThe apron prevents the lipophilic acid from soaking through woven lab coat fabrics directly to the operator's skin.
Respiratory NIOSH-approved half-mask (OV/AG cartridges)Required only if handling outside a fume hood or during large-scale spill remediation where aerosolization occurs.

Operational Workflow & Methodologies

Every step in this protocol is designed as a self-validating system to ensure maximum safety and scientific integrity.

Protocol A: Safe Dispensing and Handling
  • System Verification: Before opening the reagent, verify that the chemical fume hood monitor reads a face velocity of 0.4–0.6 m/s (80–120 fpm) .

    • Causality: This specific velocity range ensures containment of any aerosolized acid without creating turbulent vortices that could pull vapors back into your breathing zone.

  • PPE Donning: Equip your butyl rubber gloves, polyethylene apron, and non-vented goggles.

  • Secondary Containment: Place the reagent bottle and the receiving vessel inside a high-density polyethylene (HDPE) tray within the hood.

    • Causality: HDPE is chemically resistant to organic acids. If the primary glass container fails, the tray prevents the acid from spreading across the hood's airfoil.

  • Dispensing: Use a PTFE-coated or glass pipette for volumetric transfer. Avoid using stainless steel spatulas or needles.

    • Causality: While weak, the carboxylic acid can slowly react with exposed metals, leaching metal ions into your reagent and potentially catalyzing unwanted side reactions at the alkene site.

  • Decontamination: After dispensing, wipe the exterior of the reagent bottle with a disposable wipe lightly dampened with 5% aqueous sodium bicarbonate ( NaHCO3​ ), followed by a dry wipe.

    • Causality: This neutralizes micro-drips on the threading, preventing the bottle cap from seizing and protecting the next user from unexpected dermal exposure.

Protocol B: Emergency Spill Response & Disposal
  • Isolation: Immediately halt work, lower the fume hood sash to the minimum safe working height, and alert nearby personnel.

  • Neutralization: Liberally apply solid sodium bicarbonate ( NaHCO3​ ) around the perimeter of the spill, slowly working toward the center.

    • Causality: Using a weak base prevents the violent exothermic reaction and acid aerosolization that would occur if a strong base (like NaOH) were used. The evolution of CO2​ gas provides a self-validating visual indicator; once bubbling ceases, the acid is fully neutralized.

  • Absorption: Cover the neutralized mixture with an inert absorbent, such as diatomaceous earth or dry sand.

  • Disposal: Sweep the absorbed material using a plastic dustpan into a clearly labeled, sealable HDPE waste container. Segregate this into your non-halogenated organic waste stream [3].

Visualized Safety Workflow

G Start Risk Assessment & PPE Verification Hood Transfer to Fume Hood (0.4-0.6 m/s face velocity) Start->Hood Dispense Dispense 6-Methyl-6-heptenoic acid (Secondary Containment) Hood->Dispense Spill Spill Occurs? Dispense->Spill Neutralize Neutralize with NaHCO3 (Prevent Exotherm) Spill->Neutralize Yes Proceed Proceed with Synthesis Spill->Proceed No Absorb Absorb (Diatomaceous Earth) & Containerize Neutralize->Absorb Waste Dispose as Non-Halogenated Organic Waste Absorb->Waste Proceed->Waste

Figure 1: Safe handling and emergency spill response workflow for 6-Methyl-6-heptenoic acid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from:[Link]

  • NextSDS / ECHA. Chemical Substance Information: 6-Methyl-6-heptenoic acid. Retrieved from: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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